molecular formula C28H35ClN6O3 B10764639 CEP-28122

CEP-28122

Numéro de catalogue: B10764639
Poids moléculaire: 539.1 g/mol
Clé InChI: LAJAFFLJAJMYLK-WSWNHTDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CEP-28122 is a useful research compound. Its molecular formula is C28H35ClN6O3 and its molecular weight is 539.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H35ClN6O3

Poids moléculaire

539.1 g/mol

Nom IUPAC

(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17?,18-,19?,23-,24?/m1/s1

Clé InChI

LAJAFFLJAJMYLK-WSWNHTDNSA-N

SMILES isomérique

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5[C@H]6CC([C@H]5C(=O)N)C=C6)Cl

SMILES canonique

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl

Origine du produit

United States

Foundational & Exploratory

The Role of CEP-28122 in Neuroblastoma Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of CEP-28122 in the context of neuroblastoma, a common pediatric solid tumor. This compound is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of neuroblastoma. This document details the mechanism of action of this compound, its effects on neuroblastoma cell lines, relevant signaling pathways, and detailed experimental protocols for its investigation.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across various human neuroblastoma cell lines, demonstrating potent inhibition of cell growth, particularly in cell lines with ALK aberrations.

Table 1: In Vitro Growth Inhibition of Neuroblastoma Cell Lines by this compound

Cell LineALK StatusIC50 (nmol/L)
NB-1Gene-amplified Wild-Type ALK38 ± 5
SH-SY5YActivating Mutation (F1174L)45 ± 8
NB-1643Activating Mutation (R1275Q)52 ± 11
NB-1691ALK-Negative>1000

Data sourced from Cheng et al., 2011.

Table 2: Apoptosis Induction by Lestaurtinib (CEP-701) in Medulloblastoma Cell Lines (as a proxy)

Cell LineTreatment (100 nM Lestaurtinib, 24h)% Annexin V Positive Cells
ONS-76DMSO~5%
ONS-76Lestaurtinib~20%
DAOYDMSO~3%
DAOYLestaurtinib~15%

Data is illustrative and based on studies of Lestaurtinib in other neural-derived tumors.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of ALK. In neuroblastoma, both wild-type ALK overexpression and activating mutations in the ALK kinase domain can lead to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound, by blocking the ATP-binding site of ALK, prevents its autophosphorylation and the subsequent activation of key signaling cascades.

The primary signaling pathways inhibited by this compound in ALK-driven neuroblastoma include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

  • RAS/MAPK (ERK1/2) Pathway: This cascade is a major driver of cell proliferation.

  • JAK/STAT Pathway: Specifically, STAT3 activation has been identified as a downstream target of ALK signaling in neuroblastoma.

By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in ALK-dependent neuroblastoma cells.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

This compound Inhibition of ALK Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in neuroblastoma cell lines.

Cell Culture
  • Cell Lines: Human neuroblastoma cell lines with varying ALK status (e.g., NB-1, SH-SY5Y, NB-1643 for ALK-positive; NB-1691 for ALK-negative) should be used.

  • Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Cell_Viability_Workflow A Seed Neuroblastoma Cells in 96-well plate B Incubate Overnight (24h) A->B C Treat with this compound (various concentrations) B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for Cell Viability (MTT) Assay.
Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Western Blot Analysis for ALK Phosphorylation

This technique is used to detect the phosphorylation status of ALK and its downstream targets.

  • Cell Treatment and Lysis: Treat neuroblastoma cells with this compound for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total-STAT3, phospho-AKT, total-AKT, phospho-ERK1/2, and total-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A Treat Cells with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-ALK, ALK) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis of Protein Expression H->I

Workflow for Western Blot Analysis.

Conclusion

This compound is a potent and selective ALK inhibitor that demonstrates significant anti-proliferative activity in ALK-driven neuroblastoma cell lines. Its mechanism of action involves the inhibition of key downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, leading to reduced cell survival and proliferation. The experimental protocols outlined in this guide provide a robust framework for the further investigation of this compound and other ALK inhibitors in the context of neuroblastoma research and drug development. Further studies are warranted to fully elucidate its potential to induce apoptosis and to evaluate its efficacy in in vivo models of neuroblastoma.

CEP-28122: A Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology, with its aberrant activation driving the pathogenesis of several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of ALK.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound as a selective ALK inhibitor. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the ALK signaling pathway and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound is a diaminopyrimidine derivative that demonstrates high potency and selectivity for the ALK receptor tyrosine kinase.[1] It effectively inhibits recombinant ALK activity and the tyrosine phosphorylation of cellular ALK.[1] Preclinical studies have shown that this compound induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines.[1] Furthermore, in vivo studies using tumor xenograft models have demonstrated significant, dose-dependent anti-tumor activity, with oral administration of this compound leading to substantial and sustained tumor regression.[1] Its favorable pharmaceutical and pharmacokinetic profile, coupled with its robust and selective efficacy, positions this compound as a significant compound in the study of ALK-driven malignancies.[1]

Mechanism of Action and ALK Signaling

Constitutive activation of ALK, resulting from chromosomal translocations, gene amplification, or activating mutations, is a key oncogenic driver. The resulting fusion proteins, such as NPM-ALK and EML4-ALK, lead to the continuous activation of downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

The primary signaling pathways activated by oncogenic ALK fusions include:

  • RAS-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.

  • PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and growth.

  • JAK-STAT Pathway: This pathway plays a significant role in cell survival and proliferation.

By inhibiting ALK, this compound effectively dampens the activity of these critical downstream pathways, leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription CEP28122 This compound CEP28122->ALK Inhibition

ALK Signaling Pathway Inhibition by this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Recombinant ALKEnzyme-based TRF1.9 ± 0.5[1]
NPM-ALK (Karpas-299 cells)Cellular Phosphorylation20[3]
NPM-ALK (Sup-M2 cells)Cellular Phosphorylation20-30[1]
Flt4Enzyme-based TRF46 ± 10
Rsk2Kinase Profiler7-19[1]
Rsk3Kinase Profiler7-19[1]
Rsk4Kinase Profiler7-19[1]

Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeALK AlterationAssayEndpointIC50 (nM)Reference
Karpas-299ALCLNPM-ALKGrowth InhibitionCell Viability20[3]
Sup-M2ALCLNPM-ALKGrowth InhibitionCell Viability~30[2]
NCI-H2228NSCLCEML4-ALKGrowth InhibitionCell Viability110[3]
NB-1643NeuroblastomaF1174L mutationGrowth InhibitionCell ViabilityNot specified[3]
SH-SY5YNeuroblastomaR1275Q mutationGrowth InhibitionCell ViabilityNot specified[3]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Tumor ModelCancer TypeALK AlterationDose (mg/kg, p.o., b.i.d.)Treatment DurationTumor Growth Inhibition (%)OutcomeReference
NB-1NeuroblastomaALK amplification3014 days75Tumor Stasis/Partial Regression[1]
NB-1NeuroblastomaALK amplification5514 days90Tumor Stasis/Partial Regression[1]
Sup-M2ALCLNPM-ALK554 weeks>100Complete and Sustained Regression[1]
Sup-M2ALCLNPM-ALK1004 weeks>100Complete and Sustained Regression[1]
NCI-H2228NSCLCEML4-ALK3012 daysNot specifiedTumor Regression[1]
NCI-H3122NSCLCEML4-ALK5512 daysNot specifiedTumor Stasis/Partial Regression[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Assay (Time-Resolved Fluorescence - TRF)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK kinase.

  • Reagents and Materials:

    • Recombinant ALK enzyme

    • Biotinylated peptide substrate

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound stock solution (in DMSO)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted this compound or vehicle (DMSO) to the assay wells.

    • Add the recombinant ALK enzyme and the biotinylated peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on a TRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the inhibition of ALK phosphorylation in cancer cells treated with this compound.

  • Reagents and Materials:

    • ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2)

    • Cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in culture plates and allow them to adhere or grow to a suitable density.

    • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

    • Wash the cells with cold PBS and lyse them on ice using lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.[4]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability Assay

This protocol describes the assessment of the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Reagents and Materials:

    • ALK-positive and ALK-negative cancer cell lines

    • Cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well opaque-walled plates

  • Procedure:

    • Seed the cells at an appropriate density in 96-well plates and incubate overnight.

    • Treat the cells with a serial dilution of this compound or vehicle.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well.

    • Mix the contents by shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol details the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

  • Materials and Methods:

    • Immunocompromised mice (e.g., SCID or nude mice)

    • ALK-positive cancer cell line (e.g., Sup-M2, NCI-H2228)

    • Matrigel (optional)

    • This compound formulation for oral gavage

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.[5]

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle orally at the specified dose and schedule (e.g., twice daily).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

    • Analyze the data by comparing the tumor growth in the treatment groups to the control group to determine the percentage of tumor growth inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome A Biochemical Kinase Assay (IC50 vs. ALK) G Determine Potency and Selectivity A->G B Cellular Phosphorylation Assay (Western Blot) H Confirm On-Target Cellular Activity B->H C Cell Viability Assay (IC50 vs. ALK+ cells) C->H D Tumor Xenograft Model (Establishment) E This compound Treatment (Oral Administration) D->E F Efficacy Assessment (Tumor Growth Inhibition) E->F I Evaluate Antitumor Efficacy F->I G->D Proceed if potent H->D Proceed if active

Preclinical Evaluation Workflow for this compound

Conclusion

This compound is a highly potent and selective ALK inhibitor with significant preclinical activity against a range of ALK-driven cancer models. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on targeted therapies for ALK-positive malignancies. The robust in vitro and in vivo efficacy, coupled with a favorable selectivity profile, underscores the potential of this compound as a valuable tool for further investigation in the field of oncology.

References

The Pharmacological Profile of CEP-28122: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound demonstrates significant anti-tumor activity in preclinical models of ALK-positive cancers by effectively inhibiting ALK phosphorylation and downstream signaling pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, kinase selectivity, and detailed experimental protocols.

Mechanism of Action

This compound is a diaminopyrimidine derivative that acts as a competitive inhibitor of the ALK receptor tyrosine kinase.[3] By binding to the ATP-binding pocket of the ALK kinase domain, this compound prevents the autophosphorylation and subsequent activation of ALK. This blockade of ALK phosphorylation leads to the downregulation of its downstream signaling cascades, which are crucial for the proliferation and survival of ALK-driven cancer cells.[4] The primary downstream pathways affected include the JAK-STAT, PI3K-AKT, and RAS-ERK pathways.[4]

In Vitro Efficacy

This compound exhibits potent inhibitory activity against recombinant ALK and demonstrates significant anti-proliferative and cytotoxic effects in ALK-positive cancer cell lines.

Enzymatic and Cellular Activity

The inhibitory potency of this compound against the ALK enzyme and its ability to block ALK phosphorylation in cellular contexts have been quantified.

Assay Type Target Cell Line IC50 Value
Time-Resolved Fluorescence (TRF) AssayRecombinant ALK-1.9 ± 0.5 nM
Cellular Phosphorylation AssayNPM-ALKKarpas-299~20 nM
Cellular Phosphorylation AssayNPM-ALKSup-M2~30 nM

Data compiled from multiple sources.[3][5]

Anti-proliferative Activity

This compound induces concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines.

Cancer Type Cell Line ALK Status Effect
Anaplastic Large-Cell Lymphoma (ALCL)Karpas-299, Sup-M2NPM-ALK PositiveConcentration-dependent growth inhibition/cytotoxicity
Non-Small Cell Lung Cancer (NSCLC)NCI-H2228, NCI-H3122EML4-ALK PositiveInhibition of cell proliferation
NeuroblastomaNB-1Full-length ALK amplificationInhibition of cell proliferation

Data compiled from multiple sources.[6]

In Vivo Efficacy

Oral administration of this compound has been shown to result in significant, dose-dependent anti-tumor activity in mouse xenograft models of human ALK-positive cancers.

Inhibition of ALK Phosphorylation in Tumors

This compound effectively inhibits ALK phosphorylation in tumor tissues following oral administration. A single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK tyrosine phosphorylation for more than 12 hours in tumor xenografts.[1]

Anti-tumor Activity in Xenograft Models
Cancer Type Xenograft Model Dosing Regimen Outcome
Anaplastic Large-Cell Lymphoma (ALCL)Sup-M230 mg/kg, b.i.d.Complete/near complete tumor regressions
Anaplastic Large-Cell Lymphoma (ALCL)Sup-M255 or 100 mg/kg, b.i.d. for 4 weeksSustained tumor regression with no re-emergence for >60 days post-treatment
Non-Small Cell Lung Cancer (NSCLC)NCI-H222830 and 55 mg/kg, b.i.d.Tumor regression
Non-Small Cell Lung Cancer (NSCLC)NCI-H312230 mg/kg, b.i.d.Significant tumor growth inhibition
Non-Small Cell Lung Cancer (NSCLC)NCI-H312255 mg/kg, b.i.d.Tumor stasis and partial tumor regression
NeuroblastomaNB-130 mg/kg, b.i.d.75% tumor growth inhibition
NeuroblastomaNB-155 mg/kg, b.i.d.90% tumor growth inhibition

Data compiled from multiple sources.[1][7]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound has been profiled for its activity against a broad panel of kinases to assess its selectivity.

This compound was evaluated against a panel of 259 protein kinases at a concentration of 1 µmol/L. The results demonstrated a high degree of selectivity for ALK. Of the 259 kinases tested, only 15 showed more than 90% inhibition at this concentration.[3] While the specific identities of these 15 kinases and their corresponding IC50 values are not publicly available in the reviewed literature, this high degree of selectivity suggests a favorable safety profile with a lower potential for off-target effects. One known off-target kinase with measurable activity is Flt4, which this compound inhibits with an IC50 of 46 ± 10 nM.[5]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition by this compound

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cep28122 cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates CEP28122 This compound CEP28122->ALK Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival ERK ERK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: Inhibition of ALK by this compound blocks downstream signaling pathways.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant ALK - Substrate - ATP - this compound dilutions Incubation Incubate ALK, Substrate, ATP, and this compound Reagents->Incubation Detection Measure Kinase Activity (e.g., TRF signal) Incubation->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Experimental Protocols

ALK Time-Resolved Fluorescence (TRF) Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant ALK.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Serially dilute this compound in DMSO and then in the reaction buffer. Prepare a solution of recombinant ALK enzyme, a biotinylated peptide substrate, and ATP in the reaction buffer.

  • Kinase Reaction : In a 384-well plate, add the ALK enzyme, the peptide substrate, and the this compound dilutions. Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction by adding EDTA. Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement : After another incubation period (e.g., 60 minutes), read the plate on a TRF-compatible plate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value using a non-linear regression model.

Cell Proliferation (MTS) Assay

This colorimetric assay measures the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Plating : Seed ALK-positive and ALK-negative cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) and incubate for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition : Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the MTS tetrazolium compound to a colored formazan product.

  • Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.

Immunoblotting for ALK Phosphorylation

This technique is used to assess the inhibition of ALK phosphorylation in cultured cells or tumor tissues.

  • Sample Preparation : For cell culture experiments, treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors. For in vivo studies, excise tumors from treated and control animals and homogenize them in lysis buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation : Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK Tyr1604). As a loading control, also probe for total ALK and a housekeeping protein (e.g., GAPDH or β-actin) on the same or a parallel blot.

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of phosphorylated ALK compared to total ALK and the loading control.

Conclusion

This compound is a highly potent and selective ALK inhibitor with robust anti-tumor activity in preclinical models of ALK-positive cancers. Its favorable pharmacological profile, including oral bioavailability and significant in vivo efficacy, underscores its potential as a therapeutic agent for the treatment of ALK-driven malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of ALK inhibitors.

References

CEP-28122: A Technical Guide to its Effects on ALK Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the preclinical characterization of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides a comprehensive overview of its mechanism of action, its effects on various ALK fusion proteins, detailed experimental methodologies, and a summary of its anti-tumor activity in preclinical models.

Core Mechanism of Action

This compound is a diaminopyrimidine derivative that acts as a highly potent, selective, and orally bioavailable inhibitor of ALK.[1] Its primary mechanism of action is the inhibition of ALK's intrinsic tyrosine kinase activity.[2][3] This is achieved by blocking the phosphorylation of ALK and its downstream substrates, thereby disrupting the oncogenic signaling cascades driven by constitutively active ALK fusion proteins.[1][2]

Signaling Pathway Inhibition

This compound has been shown to effectively suppress the phosphorylation of key downstream effectors of ALK signaling. In cell-based assays, treatment with this compound leads to a substantial reduction in the phosphorylation of STAT3, Akt, and ERK1/2, crucial nodes in pathways that promote cell proliferation, survival, and growth.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) P P ALK_Fusion->P Autophosphorylation This compound This compound This compound->ALK_Fusion Inhibition STAT3 STAT3 P->STAT3 Akt Akt P->Akt ERK1_2 ERK1/2 P->ERK1_2 P_STAT3 p-STAT3 STAT3->P_STAT3 P_Akt p-Akt Akt->P_Akt P_ERK1_2 p-ERK1/2 ERK1_2->P_ERK1_2 Transcription Gene Transcription (Proliferation, Survival) P_STAT3->Transcription P_Akt->Transcription P_ERK1_2->Transcription

Caption: this compound inhibits ALK fusion protein autophosphorylation.

In Vitro Efficacy

This compound demonstrates potent inhibitory activity against recombinant ALK and various ALK fusion proteins expressed in cancer cell lines.

Enzyme Inhibition and Cellular Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound.

TargetAssay TypeIC50 (nM)Reference
Recombinant ALKTime-Resolved Fluorescence1.9[1]
NPM-ALK (Sup-M2 cells)Cellular Phosphorylation~10[1]
EML4-ALK (NCI-H2228 cells)Cellular Phosphorylation~30[1]
Full-length ALK (NB-1 cells)Cellular Phosphorylation~30[1]
Effects on Cell Viability and Proliferation

This compound induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines.

Cell LineCancer TypeALK Fusion/StatusIC50 (nM)Reference
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK18[1]
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK25[1]
NCI-H2228Non-Small Cell Lung CancerEML4-ALK35[1]
NCI-H3122Non-Small Cell Lung CancerEML4-ALK40[1]
NB-1NeuroblastomaALK Amplification28[1]
SH-SY5YNeuroblastomaALK (F1174L)32[1]
NB-1643NeuroblastomaALK (R1275Q)45[1]
NB-1691NeuroblastomaALK-negative>1000[1]

In Vivo Antitumor Activity

Oral administration of this compound leads to significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive human cancers.

Xenograft Model Efficacy
Tumor ModelCancer TypeDosing Regimen (oral, twice daily)OutcomeReference
Sup-M2Anaplastic Large-Cell Lymphoma30 mg/kgTumor regression[1]
Sup-M2Anaplastic Large-Cell Lymphoma55 or 100 mg/kg (4 weeks)Sustained tumor regression (>60 days post-treatment)[3]
NCI-H2228Non-Small Cell Lung Cancer30 and 55 mg/kg (12 days)Tumor regression[1]
NCI-H3122Non-Small Cell Lung Cancer55 mg/kg (12 days)Tumor stasis and partial regression[1]
Primary Human ALCLAnaplastic Large-Cell Lymphoma55 or 100 mg/kg (2 weeks)Sustained tumor regression (>60 days post-treatment)[3]
HCT-116 (ALK-negative)Colon Carcinoma10 and 30 mg/kgNo significant antitumor activity[1]

Experimental Protocols

Recombinant ALK Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant ALK.

Kinase_Assay_Workflow Plate_Coating 1. Coat 96-well plate with recombinant PLC-γ/GST substrate Reaction_Mix 2. Add reaction mix: - 20 mmol/L HEPES, pH 7.2 - 1 µmol/L ATP - 5 mmol/L MnCl2 - 0.1% BSA - 2.5% DMSO - this compound (various concentrations) Plate_Coating->Reaction_Mix Add_Enzyme 3. Add recombinant GST-ALK (30 ng/mL) Reaction_Mix->Add_Enzyme Incubate_1 4. Incubate for 15 min at 37°C Add_Enzyme->Incubate_1 Detection 5. Add Eu-N1–labeled PT66 antibody for detection Incubate_1->Detection Incubate_2 6. Incubate for 1 hour at 37°C Detection->Incubate_2 Enhancement 7. Add enhancement solution Incubate_2->Enhancement Measurement 8. Measure time-resolved fluorescence Enhancement->Measurement

Caption: Workflow for the in vitro recombinant ALK kinase assay.

Protocol Details:

  • 96-well microtiter plates were coated with 10 µg/mL of recombinant human PLC-γ/GST substrate.

  • A kinase reaction mixture was added, consisting of 20 mmol/L HEPES (pH 7.2), 1 µmol/L ATP, 5 mmol/L MnCl2, 0.1% bovine serum albumin (BSA), 2.5% dimethyl sulfoxide, and varying concentrations of this compound.

  • Recombinant GST-ALK (30 ng/mL) was added to initiate the reaction.

  • The reaction proceeded for 15 minutes at 37°C.

  • Phosphorylated product was detected by adding Eu-N1–labeled PT66 antibody.

  • Incubation continued for 1 hour at 37°C, followed by the addition of an enhancement solution.

  • Fluorescence was measured using a time-resolved fluorescence protocol.

  • IC50 values were calculated by plotting percent inhibition versus the log10 of the compound concentration.

Cellular ALK Phosphorylation (Western Blot)

This method assesses the ability of this compound to inhibit ALK autophosphorylation within intact cells.

Western_Blot_Workflow Cell_Treatment 1. Treat ALK-positive cells with This compound (various concentrations) for 2 hours Cell_Lysis 2. Lyse cells in FRAK lysis buffer Cell_Treatment->Cell_Lysis Protein_Quant 3. Determine protein concentration Cell_Lysis->Protein_Quant SDS_PAGE 4. Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (anti-phospho-ALK and anti-total-ALK) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 9. Detect signal using chemiluminescence Secondary_Ab->Detection

Caption: Western blot workflow for cellular ALK phosphorylation.

Protocol Details:

  • ALK-positive cells (e.g., Sup-M2, Karpas-299) were treated with this compound at indicated concentrations for 2 hours.

  • Following treatment, cells were lysed in FRAK lysis buffer (10 mmol/L Tris, pH 7.5, 1% Triton X-100, 50 mmol/L sodium chloride, 20 mmol/L sodium fluoride, 2 mmol/L sodium pyrophosphate, 0.1% BSA, plus freshly prepared protease and phosphatase inhibitors).

  • Protein concentrations of the lysates were determined.

  • Equal amounts of protein were separated by SDS-PAGE.

  • Proteins were transferred to a membrane (e.g., PVDF).

  • The membrane was blocked to prevent non-specific antibody binding.

  • The membrane was incubated with primary antibodies specific for phosphorylated ALK (e.g., phospho-NPM-ALK Tyr664) and total ALK.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal was detected using a chemiluminescent substrate.

Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cell lines.

Protocol Details:

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The following day, cells were treated with a range of concentrations of this compound.

  • After a 72-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo) was added to each well.

  • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • IC50 values were determined from the dose-response curves.

Mouse Xenograft Model

This in vivo model evaluates the antitumor efficacy of this compound.

Protocol Details:

  • Human tumor cells (e.g., Sup-M2, NCI-H2228) were implanted subcutaneously into immunodeficient mice (e.g., SCID or nu/nu mice).

  • When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.

  • This compound was administered orally, typically twice daily, at specified doses.

  • Tumor volumes were measured regularly (e.g., twice a week) using calipers.

  • Body weight and general health of the mice were monitored.

  • At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting for phospho-ALK).

Potential Resistance Mechanisms

While specific resistance mechanisms to this compound have not been extensively reported in the public domain, resistance to ALK inhibitors, in general, is a known clinical challenge. Potential mechanisms of resistance could include:

  • Secondary Mutations: Acquisition of mutations in the ALK kinase domain that interfere with drug binding.

  • ALK Gene Amplification: Increased copy number of the ALK fusion gene, leading to higher levels of the target protein.

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that can drive cell growth and survival independently of ALK.

Further research is necessary to elucidate the specific resistance profile of this compound.

References

Initial Preclinical Studies of CEP-28122 (Lorlatinib) in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122, also known as PF-06463922 and now marketed as Lorlatinib, is a third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases. It was developed to address the challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, a common site of metastasis in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive summary of the initial preclinical studies of this compound in the context of ALK-positive NSCLC, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its early evaluation.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of ALK and its various fusion proteins, most notably EML4-ALK, which is a key oncogenic driver in a subset of NSCLC. The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, triggering downstream signaling cascades that promote cell proliferation, survival, and invasion.[1] The primary signaling pathways activated by EML4-ALK include:

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is crucial for cell survival and proliferation.

  • RAS/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade plays a central role in cell growth, differentiation, and survival.

  • Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) Pathway: Activation of this pathway contributes to cell proliferation and apoptosis evasion.

By inhibiting ALK phosphorylation, this compound effectively blocks these downstream signaling pathways, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.[2]

EML4_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK PLCg PLCγ EML4_ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 This compound (Lorlatinib) CEP28122->EML4_ALK Inhibition

Caption: EML4-ALK Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vitro Inhibitory Activity of this compound

The in vitro potency of this compound was evaluated against wild-type ALK, various clinically relevant ALK mutations, and ROS1 kinase. The data are summarized in the table below.

TargetAssay TypeIC50 / Ki (nM)Cell Line(s)Reference(s)
Kinase Activity
ALK (wild-type)Ki<0.07Recombinant[3]
ALK L1196M (gatekeeper)Ki0.7Recombinant[3]
ROS1Ki<0.025Recombinant[3]
Cellular Activity
EML4-ALK (v1)IC501.9Ba/F3
EML4-ALK L1196MIC5015 - 43Ba/F3[4]
EML4-ALK G1269AIC5014 - 80Ba/F3[4]
EML4-ALK I1151TinsIC5038 - 50Ba/F3[4]
EML4-ALK G1202RIC5077 - 113Ba/F3[4]
NPM-ALKIC5020 - 30Sup-M2, Karpas-299[2]
NSCLC Cell Lines
NCI-H3122 (EML4-ALK v1)IC50~10NCI-H3122[5]
NCI-H2228 (EML4-ALK v3)IC50~25NCI-H2228
In Vivo Antitumor Efficacy of this compound

The in vivo efficacy of this compound was assessed in various NSCLC xenograft models, including those implanted subcutaneously and intracranially to evaluate blood-brain barrier penetration.

Xenograft ModelALK StatusTreatmentTumor Growth Inhibition (%)Reference(s)
NCI-H3122 (subcutaneous)EML4-ALK v11 mg/kg, twice dailyRegression
NB-1 (subcutaneous)ALK amplification30 mg/kg, twice daily (14 days)75[2]
NB-1 (subcutaneous)ALK amplification55 mg/kg, twice daily (14 days)90[2]
H3122 (intracranial)EML4-ALK v11.5 mg/kg, dailySignificant Regression[6]
A925L (intracranial)EML4-ALK5 mg/kg, dailySignificant Regression[6]

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

This protocol outlines the general steps for assessing the effect of this compound on the viability of NSCLC cell lines using a Cell Counting Kit-8 (CCK-8) assay.

Cell_Viability_Assay_Workflow start Start seed_cells Seed NSCLC cells into a 96-well plate (e.g., 5x10^3 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_drug Add serial dilutions of this compound (and vehicle control) to the wells incubate1->add_drug incubate2 Incubate for 48-72 hours add_drug->incubate2 add_cck8 Add 10 µL of CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours add_cck8->incubate3 measure_abs Measure absorbance at 450 nm using a microplate reader incubate3->measure_abs analyze_data Calculate cell viability and determine IC50 values measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for a CCK-8 Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: NSCLC cells (e.g., NCI-H3122, NCI-H2228) are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ALK Phosphorylation

This protocol describes the methodology for assessing the inhibition of ALK phosphorylation by this compound in NSCLC cells.

Western_Blot_Workflow start Start treat_cells Treat NSCLC cells with this compound for a specified time (e.g., 2-6 hours) start->treat_cells lyse_cells Lyse cells in RIPA buffer with protease and phosphatase inhibitors treat_cells->lyse_cells quantify_protein Determine protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA in TBST transfer->block primary_ab Incubate with primary antibodies (e.g., anti-pALK, anti-ALK, anti-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signals using an ECL substrate and imaging system secondary_ab->detect analyze Quantify band intensities detect->analyze end End analyze->end

Caption: Workflow for Western Blot Analysis.

Detailed Steps:

  • Cell Treatment: NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on an SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated ALK (p-ALK), total ALK, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The level of p-ALK is normalized to total ALK and the loading control.

In Vivo Xenograft Studies

This protocol provides a general framework for conducting in vivo efficacy studies of this compound in NSCLC xenograft models.

Xenograft_Study_Workflow start Start implant_cells Implant NSCLC cells subcutaneously or intracranially into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound or vehicle (e.g., oral gavage) daily randomize->treat monitor Monitor tumor volume and body weight regularly (e.g., twice weekly) treat->monitor endpoint Continue treatment until a predefined endpoint (e.g., tumor volume, time) monitor->endpoint analyze Analyze tumor growth inhibition and other relevant parameters endpoint->analyze end End analyze->end

Caption: Workflow for an In Vivo Xenograft Study.

Detailed Steps:

  • Cell Implantation: A suspension of NSCLC cells (e.g., 5-10 x 10^6 cells in a mixture of medium and Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice). For intracranial models, a smaller number of cells (e.g., 1-5 x 10^5) is stereotactically injected into the brain.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length x width²)/2.

  • Randomization: Mice are randomized into different treatment groups, including a vehicle control group.

  • Drug Administration: this compound is administered to the treatment groups, typically via oral gavage, at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle solution.

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice a week) throughout the study. Animal welfare is also closely monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the antitumor effect. Excised tumors can be used for further pharmacodynamic analyses, such as western blotting for p-ALK.

Conclusion

The initial preclinical studies of this compound (Lorlatinib) demonstrated its high potency and selectivity against wild-type and mutant ALK, as well as ROS1. The in vitro and in vivo data provided a strong rationale for its clinical development in ALK-positive NSCLC. Its ability to overcome resistance mutations and penetrate the blood-brain barrier highlighted its potential to address significant unmet medical needs in this patient population. The experimental methodologies outlined in this guide form the basis for the continued investigation and characterization of novel ALK inhibitors.

References

The Binding Affinity of CEP-28122 to Anaplastic Lymphoma Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the critical signaling pathways and experimental workflows.

Quantitative Analysis of this compound Activity

This compound demonstrates high potency against ALK in both enzymatic and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Enzymatic Activity of this compound

Target KinaseIC50 (nM)Assay Format
ALK1.9 ± 0.5Time-Resolved Fluorescence (TRF) Assay
Flt446 ± 10TRF Assay
Fer84 ± 4TRF Assay
Fes97 ± 35TRF Assay
Flt387 ± 35TRF Assay
FAK130 ± 15TRF Assay

Data compiled from Cheng et al., 2012.[1][2][3][4]

Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeALK StatusCellular IC50 (nM) (ALK Phosphorylation)Growth Inhibition/Cytotoxicity
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Fusion20-30Concentration-dependent
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK Fusion20-30Concentration-dependent
NCI-H2228Non-Small Cell Lung CancerEML4-ALK FusionNot specifiedConcentration-dependent
NCI-H3122Non-Small Cell Lung CancerEML4-ALK FusionNot specifiedConcentration-dependent
NB-1NeuroblastomaALK AmplificationNot specifiedSignificant growth inhibition
SH-SY5YNeuroblastomaALK Activating Mutation (F1174L)Not specifiedSignificant growth inhibition
NB-1643NeuroblastomaALK Activating Mutation (R1275Q)Not specifiedSignificant growth inhibition

Data compiled from Cheng et al., 2012.[1][2][4]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentOutcome
Sup-M2Anaplastic Large-Cell Lymphoma30 mg/kg, twice daily, oralComplete/near complete tumor regression
Primary Human ALCLAnaplastic Large-Cell Lymphoma55 or 100 mg/kg, twice daily, oralSustained tumor regression
ALK-Positive NSCLCNon-Small Cell Lung Cancer≥ 30 mg/kg, twice daily, oralDose-dependent antitumor activity
ALK-Positive NeuroblastomaNeuroblastoma≥ 30 mg/kg, twice daily, oralDose-dependent antitumor activity

Data compiled from Cheng et al., 2012.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant ALK.

Materials:

  • Recombinant ALK kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound (serially diluted)

  • 384-well assay plates

  • TRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Add the recombinant ALK kinase domain to each well.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should be at or near the Km for ALK.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: a mixture of Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Incubate the plate at room temperature for at least 60 minutes to allow for binding.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (XL665).

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular ALK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins within cancer cells.

Materials:

  • ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed ALK-positive cells in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a loading control like β-actin.

  • Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • ALK-positive and ALK-negative cancer cell lines

  • Cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include wells with untreated cells as a control and wells with medium only as a blank.

  • Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Study

This study evaluates the antitumor activity of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., SCID or nu/nu)

  • ALK-positive human cancer cell line (e.g., Sup-M2)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • This compound

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant ALK-positive human tumor cells into the flank of immunocompromised mice.

  • Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) to the treatment groups at various doses and schedules (e.g., twice daily). Administer the vehicle to the control group.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

  • Analyze the tumor growth data to determine the antitumor efficacy of this compound.

Visualizations

The following diagrams illustrate the ALK signaling pathway, the experimental workflow for determining binding affinity, and the logical relationship between ALK inhibition and cellular outcomes.

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: ALK signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies KinaseAssay Recombinant ALK Kinase Assay (TRF) DetermineIC50 Determine Enzymatic IC50 KinaseAssay->DetermineIC50 CellCulture Culture ALK+ Cancer Cells Treatment Treat with this compound CellCulture->Treatment PhosphoAssay ALK Phosphorylation Assay (Western Blot) Treatment->PhosphoAssay ProlifAssay Cell Proliferation Assay (MTS) Treatment->ProlifAssay CellularIC50 CellularIC50 PhosphoAssay->CellularIC50 Determine Cellular IC50 GI50 GI50 ProlifAssay->GI50 Determine GI50 Xenograft Establish Tumor Xenografts InVivoTreatment Oral Administration of this compound Xenograft->InVivoTreatment TumorMeasurement Monitor Tumor Growth InVivoTreatment->TumorMeasurement Efficacy Assess Antitumor Efficacy TumorMeasurement->Efficacy

Caption: Experimental workflow for characterizing this compound.

Logical_Relationship CEP28122 This compound Binding to ALK ATP Pocket ALK_Inhibition Inhibition of ALK Kinase Activity CEP28122->ALK_Inhibition Downstream_Inhibition Suppression of Downstream Signaling (p-STAT3, p-AKT, p-ERK) ALK_Inhibition->Downstream_Inhibition Cellular_Effects Cellular Outcomes Downstream_Inhibition->Cellular_Effects Growth_Inhibition Inhibition of Cell Proliferation Cellular_Effects->Growth_Inhibition Apoptosis_Induction Induction of Apoptosis Cellular_Effects->Apoptosis_Induction Antitumor_Activity In Vivo Antitumor Activity Growth_Inhibition->Antitumor_Activity Apoptosis_Induction->Antitumor_Activity

Caption: Logical flow from ALK binding to antitumor effects.

References

CEP-28122: A Technical Guide for Preclinical Research in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK is a known oncogenic driver in a variety of human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This compound demonstrates significant anti-tumor activity in preclinical models of ALK-positive cancers by inhibiting ALK's kinase activity and subsequently modulating downstream signaling pathways crucial for cell proliferation and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its preclinical efficacy data, and detailed protocols for key in vitro and in vivo experiments to facilitate further basic research in signal transduction.

Mechanism of Action and Signal Transduction Pathway

This compound is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of ALK, with an IC50 value of 1.9 nM for recombinant ALK kinase activity.[1][2] By targeting the ATP-binding pocket of the ALK kinase domain, this compound effectively inhibits its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways affected by this compound-mediated ALK inhibition include the STAT3, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways.[1] Inhibition of these pathways in ALK-driven cancer cells leads to a concentration-dependent decrease in cell proliferation and the induction of apoptosis.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK STAT3 STAT3 ALK->STAT3 P AKT AKT ALK->AKT P ERK1/2 ERK1/2 ALK->ERK1/2 P Gene_Expression Gene_Expression STAT3->Gene_Expression Transcription AKT->Gene_Expression Transcription ERK1/2->Gene_Expression Transcription This compound This compound This compound->ALK Inhibition

Figure 1: this compound Inhibition of ALK Signaling Pathways.

Quantitative Preclinical Data

This compound has demonstrated significant efficacy in both in vitro and in vivo preclinical models of ALK-positive cancers. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeALK StatusIC50 (nM)Reference(s)
Karpas-299ALCLNPM-ALK Fusion3-3000[1]
Sup-M2ALCLNPM-ALK Fusion3-3000[1]
NCI-H2228NSCLCEML4-ALK Fusion3-3000[3]
NCI-H3122NSCLCEML4-ALK Fusion3-3000[3]
NB-1NeuroblastomaWild-Type ALK AmplifiedNot specified[3]
SH-SY5YNeuroblastomaL1174L Activating MutationNot specified[3]
NB-1643NeuroblastomaR1275Q Activating MutationNot specified[3]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelMouse StrainDosing Regimen (Oral)OutcomeReference(s)
Sup-M2 (ALCL)SCID3-30 mg/kg, twice dailyDose-dependent tumor growth inhibition.[4]
Sup-M2 (ALCL)SCID55 or 100 mg/kg, twice dailySustained tumor regression with no re-emergence post-treatment.[5][6]
NCI-H2228 & NCI-H3122 (NSCLC)Not specified30 and 55 mg/kg, twice dailyTumor regression and significant tumor growth inhibition, respectively.[3]
NB-1 (Neuroblastoma)Not specified30 and 55 mg/kg, twice dailyTumor stasis and partial tumor regressions.[3]
HCT116 (ALK-negative)nu/nu3-30 mg/kg, twice dailyNo antitumor activity.[4]

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound and other ALK inhibitors.

In Vitro Kinase Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK.

Kinase_Assay_Workflow Recombinant_ALK Recombinant ALK Enzyme Incubation_1 Pre-incubation (15-30 min, RT) Recombinant_ALK->Incubation_1 This compound Serial Dilutions of this compound This compound->Incubation_1 ATP_Substrate ATP and Kinase Substrate Kinase_Reaction Kinase Reaction (60 min, 30°C) ATP_Substrate->Kinase_Reaction Incubation_1->Kinase_Reaction Stop_Reaction Stop Reaction (e.g., EDTA) Kinase_Reaction->Stop_Reaction Detection Signal Detection (e.g., ADP-Glo) Stop_Reaction->Detection IC50_Calculation IC50 Calculation Detection->IC50_Calculation

Figure 2: In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant human ALK enzyme

  • This compound

  • ATP

  • Kinase substrate (e.g., synthetic peptide)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells of a microplate.

  • Add the recombinant ALK enzyme solution to the wells and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent according to the manufacturer's instructions and measure the signal using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of ALK-positive cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2)

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of ALK Signaling

This method is used to assess the effect of this compound on the phosphorylation of ALK and its downstream targets.

Western_Blot_Workflow Cell_Treatment Treat Cells with this compound Lysis Cell Lysis Cell_Treatment->Lysis Protein_Quantification Protein Quantification (BCA Assay) Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-ALK, p-STAT3, p-AKT, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging and Analysis Detection->Imaging

Figure 3: Western Blot Analysis Workflow.

Materials:

  • ALK-positive cells

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment

  • Western blotting transfer system

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat ALK-positive cells with various concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol outlines the assessment of this compound's anti-tumor activity in a mouse model.

Materials:

  • Immunocompromised mice (e.g., SCID, nude)

  • ALK-positive cancer cells (e.g., Sup-M2)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject ALK-positive cancer cells (resuspended in serum-free medium or a medium/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly by measuring with calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound is a highly effective and selective inhibitor of ALK with robust preclinical activity against a range of ALK-positive cancer models. Its ability to potently suppress key downstream signaling pathways provides a strong rationale for its investigation in clinical settings. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of signal transduction and cancer drug development, facilitating further exploration of ALK inhibition as a therapeutic strategy.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of CEP-28122 for in vivo studies, based on currently available preclinical data. The protocols outlined below are intended to serve as a starting point for researchers designing efficacy, pharmacokinetic, and toxicology studies in rodent models.

Overview of this compound

This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK through chromosomal translocations, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This compound has demonstrated dose-dependent antitumor activity in various preclinical xenograft models of these cancers.[1][2]

Recommended In Vivo Dosage and Administration

Based on published preclinical studies, the recommended dosage of this compound for in vivo efficacy studies in mice ranges from 3 mg/kg to 100 mg/kg , administered orally. The optimal dose will depend on the specific tumor model and the experimental endpoint.

Table 1: Summary of Effective Dosages of this compound in Mouse Xenograft Models

Cancer TypeMouse ModelCell LineDosage RegimenDurationKey FindingsReference
Anaplastic Large-Cell Lymphoma (ALCL)SCID MiceSup-M23, 10, 30 mg/kg, oral, daily24 daysDose-dependent inhibition of ALK phosphorylation.[1]
Anaplastic Large-Cell Lymphoma (ALCL)SCID MiceSup-M230, 55, 100 mg/kg, oral, twice daily4 weeksComplete/near-complete tumor regression at ≥30 mg/kg. Sustained regression after treatment cessation at 55 and 100 mg/kg.[2]
Non-Small Cell Lung Cancer (NSCLC)Nude MiceNCI-H2228, NCI-H312230, 55 mg/kg, oral, twice daily12 daysTumor regression (NCI-H2228) and significant tumor growth inhibition (NCI-H3122).[1]
NeuroblastomaNude MiceNB-130, 55 mg/kg, oral, twice daily14 daysSignificant antitumor activity with tumor stasis and partial regressions.[1]
Primary Human ALCL TumorgraftNSG MicePrimary human ALCL55, 100 mg/kg, oral, twice daily2 weeksSustained tumor regression.[2]

Pharmacokinetics and Toxicology

This compound has been reported to be well-tolerated in mice and rats at the effective doses listed above.[2] However, a formal Maximum Tolerated Dose (MTD) study has not been publicly reported. It is recommended that researchers perform a dose-range-finding study to determine the MTD in their specific animal model and strain.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound (free base or mesylate salt)

  • Vehicle: Polyethylene glycol 400 (PEG-400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of this compound powder based on the desired concentration and final dosing volume.

  • Add the appropriate volume of PEG-400 to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the mixture vigorously for 5-10 minutes to aid dissolution.

  • If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Prepare fresh daily or store at 4°C for a limited duration (stability in solution should be determined empirically).

ALK-Positive Tumor Xenograft Model Protocol

Materials:

  • ALK-positive cancer cell line (e.g., Sup-M2, NCI-H2228, NB-1)

  • 6-8 week old immunodeficient mice (e.g., SCID, athymic nude)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound formulation

  • Oral gavage needles (20-22 gauge, flexible tip)

Protocol:

  • Cell Culture: Culture ALK-positive cancer cells according to standard protocols.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin oral administration of this compound or vehicle control.

  • Drug Administration (Oral Gavage):

    • Administer the prepared this compound formulation via oral gavage at the desired dose and schedule.

    • The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-ALK, histology).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and ALK Signaling

This compound exerts its antitumor effect by inhibiting the tyrosine kinase activity of ALK. This leads to the downregulation of key downstream signaling pathways that promote cell proliferation, survival, and growth.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation PI3K PI3K ALK->PI3K MAPK_Pathway RAS-RAF-MEK-ERK (MAPK Pathway) ALK->MAPK_Pathway JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_Pathway->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

Experimental_Workflow start Start: ALK-Positive Cancer Cell Culture cell_prep Cell Preparation for Implantation start->cell_prep implantation Subcutaneous Implantation into Immunodeficient Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Biomarker Analysis endpoint->analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols for Studying ALK-Dependent Signaling Using CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), to investigate ALK-dependent signaling pathways in cancer.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, acts as a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound is a highly potent and selective, orally active ALK inhibitor that has been instrumental in the preclinical study of ALK-driven malignancies.[1][2] Its high selectivity and potency make it an excellent tool for dissecting the downstream signaling cascades regulated by ALK.

Mechanism of Action

This compound is a diaminopyrimidine derivative that functions as a potent and selective inhibitor of ALK kinase activity.[3][4] It competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK itself and its downstream substrates.[5] This inhibition leads to the suppression of key signaling pathways involved in cell proliferation, survival, and growth.

ALK-Dependent Signaling Pathways

Activated ALK can trigger several downstream signaling pathways, with the specific pathways varying among different cancer types.[3] The primary pathways affected by ALK activation include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.[6] this compound effectively blocks these cascades by inhibiting the initial ALK autophosphorylation.

In ALK-positive anaplastic large-cell lymphoma cells (Sup-M2), this compound treatment leads to a significant reduction in the phosphorylation of STAT3, Akt, and ERK1/2.[3][4] However, in neuroblastoma cells with amplified wild-type ALK (NB-1), this compound inhibits the phosphorylation of AKT and ERK1/2, but not STAT3, highlighting the cell-type-specific nature of ALK signaling.[3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K pY RAS RAS ALK->RAS pY JAK JAK ALK->JAK pY AKT AKT PI3K->AKT p Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK p ERK ERK1/2 MEK->ERK p ERK->Proliferation STAT3 STAT3 JAK->STAT3 p STAT3->Proliferation CEP28122 This compound CEP28122->ALK Inhibition

Caption: ALK Signaling Pathways Inhibited by this compound

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineALK StatusValueReference
IC50 (Enzymatic Assay) Recombinant ALKN/A1.9 ± 0.5 nmol/L[3]
IC50 (Kinase Inhibition) Other Kinases (Rsk2, 3, 4)N/A7–19 nmol/L[3]
Growth Inhibition Karpas-299 (ALCL)NPM-ALK PositiveConcentration-dependent (3–3,000 nmol/L)[3][4]
Growth Inhibition Sup-M2 (ALCL)NPM-ALK PositiveConcentration-dependent (3–3,000 nmol/L)[3][4]
Growth Inhibition NB-1 (Neuroblastoma)ALK Amplified (WT)Significant[3]
Growth Inhibition SH-SY5Y (Neuroblastoma)ALK Activating Mutation (F1174L)Significant[3]
Growth Inhibition NB-1643 (Neuroblastoma)ALK Activating Mutation (R1275Q)Significant[3]
No Significant Effect Toledo (Leukemia)ALK NegativeUp to 3,000 nmol/L[3]
No Significant Effect HuT-102 (Lymphoma)ALK NegativeUp to 3,000 nmol/L[3]
No Significant Effect NB-1691 (Neuroblastoma)ALK NegativeNo significant effect[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeDosing RegimenOutcomeReference
SCID MiceNPM-ALK+ ALCL (Subcutaneous)3 mg/kg (single oral dose)~75-80% inhibition of NPM-ALK phosphorylation for up to 12 hours[3]
SCID MiceNPM-ALK+ ALCL (Subcutaneous)10 mg/kg (single oral dose)Near complete inhibition of NPM-ALK phosphorylation for up to 6 hours; 75-80% inhibition at 12 hours[3]
MiceALK+ ALCL, NSCLC, Neuroblastoma30 mg/kg twice daily (oral)Complete/near complete tumor regressions[1][2]
MiceSup-M2 (ALCL)55 or 100 mg/kg twice daily for 4 weeksSustained tumor regression with no re-emergence for >60 days post-treatment[1][2]
MicePrimary Human ALCL55 or 100 mg/kg twice daily for 2 weeksSustained tumor regression with no re-emergence for >60 days post-treatment[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK.

Materials:

  • Recombinant ALK enzyme

  • ATP

  • Substrate peptide (e.g., poly-Glu, Tyr 4:1)

  • This compound (serial dilutions)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP-γ-33P

  • Filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the recombinant ALK enzyme, substrate peptide, and assay buffer.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP-γ-33P.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto filter paper and washing with phosphoric acid to remove unincorporated ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream effectors in cultured cells.

Western_Blot_Workflow A 1. Cell Culture (e.g., Sup-M2, NB-1) B 2. Treatment with this compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-ALK, p-STAT3, p-AKT, p-ERK) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Caption: Western Blot Experimental Workflow

Materials:

  • ALK-positive cancer cell lines (e.g., Sup-M2, NB-1)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture ALK-positive cells to ~80% confluency.

  • Treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Viability/Cytotoxicity Assay

Objective: To evaluate the effect of this compound on the growth and viability of cancer cells.

Materials:

  • ALK-positive and ALK-negative cancer cell lines

  • Cell culture medium and supplements

  • This compound (serial dilutions)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to attach and grow overnight.

  • Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nu/nu)

  • ALK-positive cancer cells (e.g., Sup-M2)

  • Vehicle control

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject ALK-positive cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

  • Measure tumor volume regularly using calipers.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Resistance Mechanisms

A significant challenge in ALK-targeted therapy is the development of resistance. While specific resistance mechanisms to this compound are not extensively detailed in the provided search results, a common mechanism of resistance to ALK inhibitors is the acquisition of secondary mutations in the ALK kinase domain.[7] The "gatekeeper" mutation, L1196M, is a frequently observed mutation that confers resistance to some ALK inhibitors.[3] Therefore, when studying long-term responses to this compound, it is crucial to consider the potential for the emergence of resistant clones harboring such mutations. Other resistance mechanisms can involve the activation of bypass signaling pathways.[8]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK ALK ALK_Inhibitor->ALK Inhibition Downstream_Signaling Downstream Signaling ALK->Downstream_Signaling Tumor_Regression Tumor Regression Downstream_Signaling->Tumor_Regression Gatekeeper_Mutation ALK Gatekeeper Mutation (e.g., L1196M) Gatekeeper_Mutation->ALK Alters drug binding Tumor_Relapse Tumor Relapse Gatekeeper_Mutation->Tumor_Relapse Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Downstream_Signaling Reactivates signaling Bypass_Pathway->Tumor_Relapse

Caption: Mechanisms of Resistance to ALK Inhibitors

Conclusion

This compound is a valuable research tool for elucidating the roles of ALK-dependent signaling in cancer. Its high potency and selectivity allow for precise interrogation of these pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding ALK-driven oncogenesis and developing novel therapeutic strategies.

References

Application Notes and Protocols: CEP-28122 for the Treatment of Anaplastic Large-Cell Lymphoma (ALCL) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anaplastic Large-Cell Lymphoma (ALCL) is a type of T-cell non-Hodgkin lymphoma characterized by the expression of CD30.[1][2] A significant subset of ALCL cases, particularly in younger patients, is defined by a chromosomal translocation involving the Anaplastic Lymphoma Kinase (ALK) gene, most commonly resulting in the NPM-ALK fusion protein.[2][3] This fusion leads to constitutive activation of the ALK tyrosine kinase, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[3][4] CEP-28122 is a potent and highly selective, orally active inhibitor of ALK, developed as a targeted therapy for ALK-driven cancers.[5][6][7] These notes provide detailed data and protocols for researchers investigating the effects of this compound on ALK-positive ALCL cell lines.

Mechanism of Action: ALK Inhibition

This compound functions as an ATP-competitive inhibitor of the ALK kinase domain.[8] In ALK-positive ALCL, the NPM-ALK fusion protein is constitutively active, leading to autophosphorylation and subsequent activation of critical oncogenic signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[1][4] this compound selectively binds to the ALK kinase, blocking its phosphorylation and preventing the activation of these downstream pathways.[8][9] This inhibition ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[5][10]

cluster_membrane Cellular Signaling cluster_pathways NPM_ALK NPM-ALK Fusion Protein JAK_STAT JAK/STAT Pathway NPM_ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway NPM_ALK->PI3K_AKT RAS_ERK RAS/ERK Pathway NPM_ALK->RAS_ERK Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation RAS_ERK->Proliferation CEP28122 This compound CEP28122->Inhibition Inhibition->NPM_ALK

Caption: Mechanism of this compound action on the NPM-ALK signaling pathway.

Application Note 1: In Vitro Efficacy in ALCL Cell Lines

This compound demonstrates potent, concentration-dependent cytotoxic and growth-inhibitory effects on ALK-positive ALCL cell lines.

Quantitative Data: In Vitro Growth Inhibition

The treatment of ALK-positive ALCL cell lines with this compound results in significant growth inhibition. This effect is specific to ALK-positive cells, as ALK-negative cell lines are largely unaffected.[5]

Cell LineALK StatusThis compound EffectReference
Karpas-299 NPM-ALK PositiveConcentration-dependent growth inhibition and caspase activation.[5]
Sup-M2 NPM-ALK PositiveConcentration-dependent growth inhibition and caspase activation.[5]
NB-1691 ALK NegativeNo significant effect on growth and survival.[5]

Experimental Workflow: In Vitro Analysis

cluster_assays Endpoint Assays start Start: ALK+ ALCL Cell Lines (e.g., Karpas-299, Sup-M2) seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of This compound (3-3000 nM) seed->treat incubate Incubate for 72-96 hours treat->incubate viability Cell Viability Assay (e.g., MTS/XTT) incubate->viability western Western Blot for p-ALK, total ALK, and apoptotic markers incubate->western analyze Data Analysis: Calculate IC50, Assess Protein Levels viability->analyze western->analyze end End: Determine In Vitro Efficacy analyze->end

Caption: Workflow for in vitro evaluation of this compound in ALCL cell lines.
Protocol: Cell Viability (MTS) Assay

This protocol outlines a method for determining the effect of this compound on the viability and proliferation of ALCL cell lines.

Materials:

  • ALK-positive ALCL cell lines (e.g., Karpas-299, Sup-M2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader (490 nm absorbance)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture ALCL cells to a logarithmic growth phase.

    • Count cells and adjust the density to 5 x 10⁴ cells/mL in a complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range is 1 nM to 3 µM. Include a vehicle control (DMSO) at the highest concentration used.

    • Remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

Application Note 2: In Vivo Antitumor Activity

This compound demonstrates significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive ALCL.

Quantitative Data: In Vivo Efficacy in Xenograft Models

Oral administration of this compound leads to substantial and sustained tumor regression in mice bearing ALK-positive ALCL tumor xenografts.[5]

Xenograft ModelTreatment Regimen (Oral, b.i.d.)OutcomeReference
Sup-M2 SCID Mouse 30 mg/kgSignificant tumor growth inhibition.[5]
Sup-M2 SCID Mouse 55 mg/kg or 100 mg/kg (4 weeks)Complete and sustained tumor regression; no re-emergence for >60 days post-treatment.[5][7]
Primary Human ALCL 100 mg/kg (2 weeks)Complete tumor regression in all mice; tumors were completely eradicated.[5]
ALK-Negative Model 30 mg/kg or 55 mg/kgNo effect on tumor growth.[5]
Protocol: ALCL Xenograft Mouse Model

This protocol provides a general framework for establishing and treating ALCL xenografts to evaluate the in vivo efficacy of this compound. All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[5]

Materials:

  • Immunocompromised mice (e.g., SCID or NSG)

  • ALK-positive ALCL cell line (e.g., Sup-M2)

  • Matrigel or similar basement membrane matrix

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest ALCL cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension (5-10 million cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor growth. Tumors are typically palpable within 7-14 days.

    • Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Drug Administration:

    • Prepare this compound in an appropriate vehicle for oral administration.

    • Administer this compound or vehicle control to the respective groups via oral gavage. A typical efficacious dose is 30-100 mg/kg, administered twice daily (b.i.d.).[5]

    • Continue treatment for the specified duration (e.g., 2-4 weeks).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity.

    • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK).

    • For regression studies, treatment can be stopped, and mice monitored for any tumor regrowth.[5]

start Start: Immunocompromised Mice (SCID/NSG) implant Subcutaneous implantation of ALK+ ALCL cells (e.g., Sup-M2) start->implant monitor_growth Monitor tumor growth until volume reaches 100-200 mm³ implant->monitor_growth randomize Randomize mice into Treatment & Vehicle Control groups monitor_growth->randomize treat Oral administration of This compound (e.g., 30-100 mg/kg) or Vehicle (b.i.d.) randomize->treat monitor_response Measure tumor volume and body weight 2-3 times weekly treat->monitor_response endpoint Endpoint: Euthanize and excise tumor for analysis (e.g., p-ALK) monitor_response->endpoint regression Optional: Cease treatment and monitor for regrowth monitor_response->regression end End: Determine In Vivo Antitumor Activity endpoint->end regression->end

Caption: General workflow for in vivo ALCL xenograft studies.

References

Application of CEP-28122 in High-Throughput Screening for ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of ALK, often due to chromosomal translocations, gene amplification, or point mutations, leads to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. CEP-28122 is a highly potent and selective, orally active inhibitor of ALK.[1][2] Its favorable pharmaceutical and pharmacokinetic profile, coupled with its robust anti-tumor activity in preclinical models, makes it an excellent tool for cancer research and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel ALK inhibitors.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.

Mechanism of Action and Signaling Pathway

This compound is a diaminopyrimidine derivative that potently inhibits the kinase activity of ALK.[2][3] It exerts its effect by competing with ATP for binding to the catalytic domain of the ALK protein. This inhibition prevents the autophosphorylation of ALK and the subsequent phosphorylation of its downstream substrates. The downstream signaling pathways affected by ALK activation and consequently inhibited by this compound include the STAT3, AKT, and ERK1/2 pathways.[3] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in ALK-dependent cancer cells.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription CEP28122 This compound CEP28122->ALK Inhibition Ligand Growth Factor (or Oncogenic Fusion) Ligand->ALK HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Compound Dilution C Dispense Compound (50 nL) A->C B Reagent Preparation (ALK, Substrate, ATP) D Add ALK Enzyme (5 µL) B->D F Add Substrate/ATP (5 µL) B->F C->D E Incubate (15 min) D->E E->F G Incubate (60 min) F->G H Add Stop/Detection Reagents (5 µL) G->H I Incubate (60 min) H->I J Read TR-FRET Signal I->J K Data Analysis (IC50 determination) J->K

References

Application Notes and Protocols for Western Blot Analysis of ALK Phosphorylation Following CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, point mutations, or gene amplification, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] The aberrant ALK activity triggers downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting cell proliferation, survival, and metastasis.[2][3] CEP-28122 is a highly potent and selective, orally active inhibitor of ALK.[1] It has been shown to effectively suppress ALK's kinase activity, leading to a reduction in tumor growth.[1]

Western blotting is a fundamental technique to investigate the efficacy of targeted inhibitors like this compound by directly assessing the phosphorylation status of the target protein and its downstream effectors. A decrease in the phosphorylation of ALK and key signaling nodes such as STAT3, AKT, and ERK1/2 serves as a direct indicator of target engagement and pathway inhibition.[2] These application notes provide a detailed protocol for performing Western blot analysis to quantify the dose-dependent effects of this compound on ALK phosphorylation.

Data Presentation

The following table summarizes the expected quantitative results from a Western blot analysis of ALK-positive cells treated with varying concentrations of this compound. The data is presented as a percentage of phosphorylated ALK relative to the total ALK, normalized to a vehicle control (DMSO).

This compound ConcentrationPhospho-ALK (p-ALK) / Total ALK Ratio (Normalized to Vehicle)Downstream Effector Phosphorylation (p-STAT3, p-AKT, p-ERK1/2)
Vehicle (DMSO)100%Baseline
10 nM~50%Decreased
30 nM~20%Substantially Decreased
100 nM<10%Near Complete Inhibition
300 nM<5%Complete Inhibition

Note: The values presented are representative and may vary depending on the cell line, experimental conditions, and antibody affinities.

Signaling Pathway

The diagram below illustrates the ALK signaling pathway and the point of inhibition by this compound. Upon activation, ALK dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate major downstream pro-survival and proliferative pathways. This compound acts by inhibiting the kinase activity of ALK, thereby preventing its autophosphorylation and the subsequent activation of these pathways.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway cluster_JAK JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Figure 1. ALK signaling pathway and this compound inhibition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Culture ALK-positive cancer cells (e.g., Karpas-299, SUP-M2, or NCI-H2228) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2. Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.[2]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100, 300 nM). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and does not exceed 0.1%.

  • Cell Treatment: Once the cells reach the desired confluency, replace the old medium with the medium containing the various concentrations of this compound or the vehicle control (DMSO).[2]

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 2, 6, or 24 hours) to assess the effect on ALK phosphorylation.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis workflow.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (ALK-positive cells) start->cell_culture end End treatment 2. This compound Treatment (Dose-response) cell_culture->treatment lysis 3. Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking (5% BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (p-ALK, Total ALK, etc.) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis analysis->end

Figure 2. Western blot experimental workflow.

Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]

  • Supernatant Collection: Transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[2]

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each protein sample to a final 1x concentration and boil at 95-100°C for 5 minutes to denature the proteins.[2]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Run the gel according to standard procedures to separate the proteins by size.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, or anti-total-ERK1/2) diluted in the blocking buffer as per the manufacturer's recommendation. This is typically done overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[2]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[2]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[2]

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane. Capture the chemiluminescent signal using an imaging system.[2]

  • Stripping and Re-probing (Optional): To detect total protein levels on the same membrane, the membrane can be stripped of the phospho-specific antibodies and then re-probed with an antibody against the total protein.

Data Analysis
  • Densitometry: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).

  • Normalization: For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. A loading control, such as β-actin or GAPDH, should also be used to ensure equal protein loading across all lanes.

  • Relative Quantification: Express the normalized phospho-protein levels in the this compound-treated samples as a percentage of the vehicle-treated control. This will allow for the determination of the dose-dependent inhibitory effect of this compound on ALK phosphorylation.

References

Application Notes and Protocols: Immunohistochemical Staining for ALK in CEP-28122 Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] The aberrant ALK signaling promotes tumor cell proliferation, survival, and migration through the activation of downstream pathways, primarily the RAS-ERK, PI3K-AKT, and JAK-STAT signaling cascades.[1][3]

CEP-28122 is a highly potent and selective, orally active inhibitor of ALK.[4][5] It has demonstrated significant anti-tumor activity in preclinical models of human cancers harboring ALK alterations by inhibiting ALK's kinase activity.[4][5] This leads to the suppression of downstream signaling pathways and subsequent inhibition of tumor growth.[4]

Immunohistochemistry (IHC) is a crucial technique for assessing the expression and phosphorylation status of ALK in tumor tissues. It serves as a valuable tool for patient selection for ALK-targeted therapies and for monitoring treatment efficacy. These application notes provide detailed protocols for performing and interpreting ALK IHC in tumor samples, particularly in the context of evaluating the pharmacological effects of this compound.

ALK Signaling Pathway and Inhibition by this compound

Constitutively active ALK fusion proteins, such as NPM-ALK and EML4-ALK, autophosphorylate and subsequently activate a network of downstream signaling pathways that are critical for cancer cell proliferation and survival. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream effectors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 This compound CEP28122->ALK Inhibits

Diagram 1: ALK Signaling Pathway and Inhibition by this compound.

Data Presentation: Evaluating the Effect of this compound on ALK Expression and Phosphorylation

Quantitative and semi-quantitative analysis of ALK IHC staining allows for the assessment of treatment response to ALK inhibitors like this compound. Below are examples of how to structure data tables to compare ALK expression and phosphorylation in preclinical tumor models.

Table 1: Semi-Quantitative Analysis of Total ALK Expression in this compound Treated Tumors

Treatment GroupNIHC Score 0 (%)IHC Score 1+ (%)IHC Score 2+ (%)IHC Score 3+ (%)
Vehicle Control100104050
This compound (10 mg/kg)100205030
This compound (30 mg/kg)1010404010

Note: This table is illustrative and demonstrates a potential shift in the distribution of ALK staining intensity with treatment. ALK inhibitors primarily affect phosphorylation rather than total protein expression, which may or may not change significantly.

Table 2: Quantitative Analysis of ALK Phosphorylation (pALK) in this compound Treated Tumors

Treatment GroupNMean H-Score (± SD)Mean % of pALK Positive Cells (± SD)
Vehicle Control10250 (± 35)95 (± 5)
This compound (10 mg/kg)10120 (± 25)45 (± 10)
This compound (30 mg/kg)1040 (± 15)15 (± 8)

Note: This table illustrates the expected dose-dependent decrease in ALK phosphorylation upon treatment with this compound. The H-Score provides a continuous variable for more nuanced statistical analysis.

Experimental Protocols

Protocol 1: Immunohistochemical Staining for Total ALK

This protocol is designed for the detection of total ALK protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., EDTA buffer, pH 9.0)

  • Peroxidase blocking solution (e.g., 3% hydrogen peroxide)

  • Protein blocking solution (e.g., normal goat serum)

  • Primary antibody: Rabbit monoclonal anti-ALK antibody (e.g., clone D5F3)

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in peroxidase blocking solution for 10 minutes.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Protein Blocking:

    • Incubate slides in protein blocking solution for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with primary anti-ALK antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Signal Detection:

    • Rinse slides with wash buffer.

    • Incubate with DAB chromogen substrate until the desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin.

    • "Blue" in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and xylene.

    • Coverslip with mounting medium.

Protocol 2: Immunohistochemical Staining for Phospho-ALK (pALK)

This protocol is specifically for the detection of phosphorylated ALK, which is a direct indicator of ALK activation and its inhibition by this compound.

Materials:

  • Same as Protocol 1, with the following substitution:

  • Primary antibody: Rabbit polyclonal anti-phospho-ALK (Tyr1604) antibody.[6]

Procedure: The procedure is identical to Protocol 1, with careful attention to the primary antibody incubation step. Phospho-specific antibodies may require more stringent optimization of dilution and incubation times.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody (anti-ALK or anti-pALK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Scoring mounting->analysis

Diagram 2: Immunohistochemistry Experimental Workflow.

Interpretation of Staining and Scoring

The interpretation of ALK IHC results should be performed by a trained pathologist. Staining is typically observed in the cytoplasm of tumor cells. Various scoring systems can be employed to quantify the staining results.

  • Binary Scoring: A simple positive/negative assessment. A case is considered positive if strong granular cytoplasmic staining is observed in any percentage of tumor cells.[7]

  • Semi-Quantitative Scoring (0-3+): This system evaluates the intensity of the staining.

    • 0: No staining.

    • 1+: Faint, weak staining.

    • 2+: Moderate, smooth cytoplasmic staining.

    • 3+: Intense, granular cytoplasmic staining.[8]

  • H-Score (Histoscore): This is a more quantitative method that incorporates both the intensity and the percentage of stained cells.

    • H-Score = Σ (Intensity x Percentage of cells at that intensity)

    • Intensity is scored from 0 (no staining) to 3 (strong staining).

    • The final score ranges from 0 to 300.

  • iScore: This system is based on the percentage of positively stained tumor cells.[9]

    • iScore 0: 0% positive tumor cells.

    • iScore 1: >0% to <50% positive tumor cells.

    • iScore 2: ≥50% to <80% positive tumor cells.

    • iScore 3: ≥80% positive tumor cells.

For evaluating the efficacy of this compound, a significant decrease in the pALK H-score or a shift to lower semi-quantitative scores in treated tumors compared to vehicle controls would indicate target engagement and inhibition.

Conclusion

Immunohistochemistry is an indispensable method for assessing ALK status in tumors and for evaluating the pharmacodynamic effects of ALK inhibitors like this compound. The provided protocols and scoring systems offer a framework for the robust and reproducible analysis of ALK expression and phosphorylation. The use of a phospho-specific ALK antibody is highly recommended for directly measuring the inhibitory activity of this compound on its target. Consistent and standardized procedures are critical for generating reliable data to support preclinical and clinical drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CEP-28122 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with the ALK inhibitor CEP-28122 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It is a solid powder that is soluble in Dimethyl Sulfoxide (DMSO).[1] The mesylate salt form of this compound may offer enhanced water solubility and stability.[2]

Q2: What is the known solubility of this compound in DMSO?

The solubility of this compound mesylate salt in DMSO is 6.4 mg/mL, which corresponds to a concentration of 10.08 mM.[3] It is recommended to use sonication to aid in its dissolution.[3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with an ideal concentration at or below 0.1%.[1][4] However, the tolerance to DMSO can be cell-line specific, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[5][6]

Q4: My this compound precipitates immediately upon addition to the cell culture medium. What is the likely cause?

Immediate precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This is often due to the compound's concentration exceeding its solubility limit in the final aqueous environment. The rapid change in solvent polarity from DMSO to the aqueous medium can cause the compound to "crash out" of the solution.

Q5: I observed precipitation of this compound in my cell culture plates after a few hours or days of incubation. What could be the reason?

Delayed precipitation can occur due to several factors, including:

  • Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over extended periods.

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the medium, forming insoluble complexes over time.[1]

  • Changes in Media Conditions: Shifts in pH or temperature within the incubator can affect the solubility of the compound.[7]

  • Evaporation: Evaporation of the medium can lead to an increase in the compound's concentration, causing it to exceed its solubility limit.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Possible Cause Solution
Immediate precipitation upon addition to media 1. Final concentration exceeds solubility limit.2. Improper dilution method.3. Stock solution is too concentrated.1. Lower the final working concentration of this compound.2. Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution.3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media.
Precipitation appears after a few hours or days of incubation 1. Compound instability in the aqueous environment.2. Interaction with media components over time.3. Evaporation of media leading to increased concentration.1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours.2. Consider using a different basal media formulation or serum-free media if compatible with your cell line.3. Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent results or lower than expected potency 1. Partial precipitation of the compound, leading to a lower effective concentration.2. Inaccurate stock solution concentration.1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the media through a 0.22 µm syringe filter before adding to the cells.2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 539.06 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 539.06 g/mol * 1 mL = 0.00539 g = 5.39 mg

  • Weigh the compound: Carefully weigh out 5.39 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

This protocol describes the recommended method for diluting the this compound DMSO stock solution into your cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a final concentration of 1 µM this compound in 10 mL of cell culture medium.

  • Prepare an intermediate dilution (optional but recommended): To avoid shocking the compound with a large volume of aqueous solution at once, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed media to get a 100 µM solution.

    • Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. Mix gently by pipetting.

  • Prepare the final working solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium.

    • To achieve a 1 µM final concentration in 10 mL, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed media.

  • Mix gently: Mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation.

  • Final Check: Visually inspect the media for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.01%.

Visualizations

Signaling Pathway

ALK_Signaling_Pathway This compound Inhibition of ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS CEP28122 This compound CEP28122->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation

Caption: this compound inhibits the ALK receptor, blocking downstream signaling pathways.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Using this compound Prep_Stock Prepare 10 mM This compound Stock in DMSO Intermediate_Dilution Prepare Intermediate Dilution in Pre-warmed Media Prep_Stock->Intermediate_Dilution Final_Dilution Prepare Final Working Solution in Pre-warmed Media Intermediate_Dilution->Final_Dilution Add_to_Cells Add to Cell Culture Final_Dilution->Add_to_Cells Incubate Incubate Add_to_Cells->Incubate Analyze Analyze Results Incubate->Analyze Troubleshooting_Workflow Troubleshooting Precipitation of this compound Start Precipitation Observed? Immediate Immediate Precipitation? Start->Immediate Yes Success Problem Resolved Start->Success No Delayed Delayed Precipitation? Immediate->Delayed No Sol_A Lower Final Concentration Immediate->Sol_A Yes Sol_B Optimize Dilution Method Immediate->Sol_B Sol_C Change Media/ Refresh Media Delayed->Sol_C Sol_D Check Incubator Humidity Delayed->Sol_D Sol_A->Success Sol_B->Success Sol_C->Success Sol_D->Success

References

Troubleshooting inconsistent results with CEP-28122 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CEP-28122 in in vivo experiments. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] In several types of cancer, such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, ALK is constitutively activated due to genetic alterations like chromosomal translocations, point mutations, or gene amplification.[1] this compound works by inhibiting the tyrosine phosphorylation of ALK, which in turn blocks downstream signaling pathways and leads to growth inhibition or cytotoxicity in ALK-positive cancer cells.[1][2]

Q2: What are the recommended in vivo models for testing this compound?

This compound has shown significant antitumor activity in various ALK-positive human cancer xenograft models in mice.[1] Recommended models include:

  • Anaplastic Large-Cell Lymphoma (ALCL): Sup-M2 subcutaneous tumor xenografts in SCID mice.[2][3]

  • Non-Small Cell Lung Cancer (NSCLC): NCI-H2228 and NCI-H3122 subcutaneous tumor xenografts.[3]

  • Neuroblastoma: NB-1 subcutaneous tumor xenografts.[3]

It is important to note that this compound has shown minimal antitumor activity against ALK-negative tumor xenografts, highlighting its selectivity.[1]

Q3: What is the recommended dosage and administration route for this compound in vivo?

This compound is orally bioavailable and has demonstrated dose-dependent antitumor activity.[1][2] Complete or near-complete tumor regressions have been observed at doses of 30 mg/kg administered twice daily or higher.[1] In some studies, sustained tumor regression was achieved with treatments of 55 or 100 mg/kg twice daily.[1] The compound can be administered via oral gavage.[4]

Q4: What is the solubility and stability of this compound?

This compound is soluble in DMSO. For in vivo experiments, either the free base or the mesylate-HCl salt has been used.[3] The mesylate salt form generally offers enhanced water solubility and stability.[5] For storage, it can be kept at room temperature for months or at -20°C for up to three years.

Troubleshooting Guide

Inconsistent results in vivo can arise from a variety of factors. This guide addresses common issues and provides potential solutions.

Problem Potential Cause Recommended Action
Suboptimal or inconsistent tumor growth inhibition. Incorrect Dosage: Inaccurate calculation or preparation of the this compound solution.Verify Calculations: Double-check all dose calculations. Fresh Preparations: Prepare the dosing solution fresh for each administration or ensure proper storage conditions if using a stock solution.
ALK Status of Xenograft Model: The tumor model may not be ALK-positive or may have lost ALK expression over passages.Confirm ALK Status: Regularly verify the ALK status of your cell lines and tumors using methods like immunohistochemistry (IHC) or western blotting.
Compound Administration Issues: Improper oral gavage technique can lead to inconsistent dosing.Refine Technique: Ensure proper training on oral gavage techniques to minimize stress on the animals and ensure accurate delivery to the stomach.
High variability in tumor response between animals in the same treatment group. Animal Health and Heterogeneity: Underlying health issues or genetic drift in the animal colony can affect treatment response.Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness before starting the experiment. Source Animals Carefully: Obtain animals from a reputable supplier.
Tumor Size at Treatment Initiation: Starting treatment when tumors are at widely different sizes can lead to varied responses.Standardize Tumor Volume: Begin treatment when tumors have reached a consistent, predetermined volume across all animals.
Lack of correlation between in vitro and in vivo results. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The compound may not be reaching the tumor at sufficient concentrations or for a long enough duration.PK/PD Studies: Conduct pilot PK/PD studies to determine the optimal dosing regimen for your specific model. A single oral dose of 30 mg/kg has been shown to inhibit ALK phosphorylation by over 90% for more than 12 hours.[1]
In Vivo Metabolism: The compound may be metabolized differently in vivo compared to in vitro.Metabolite Analysis: If possible, analyze plasma and tumor samples for the presence of this compound and its metabolites.

Experimental Protocols

ALK Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK12 ERK1/2 ALK->ERK12 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK12->Proliferation CEP28122 This compound CEP28122->ALK Inhibits Phosphorylation

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

In Vivo Xenograft Study Workflow

This diagram outlines a typical workflow for an in vivo xenograft study using this compound.

Xenograft_Workflow cluster_setup Experiment Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Data Analysis CellCulture 1. Culture ALK-Positive Cancer Cells Implantation 2. Subcutaneous Implantation of Cells into Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Administer this compound (e.g., Oral Gavage) Randomization->Treatment Measurement 6. Measure Tumor Volume (e.g., every 2-3 days) Treatment->Measurement Daily/Twice Daily Endpoint 7. Euthanize and Collect Tissues Measurement->Endpoint At Study Conclusion Analysis 8. Analyze Data (e.g., Tumor Growth Inhibition) Endpoint->Analysis

Caption: General workflow for an in vivo xenograft study with this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in different xenograft models as reported in the literature.

Table 1: Efficacy of this compound in ALCL (Sup-M2) Xenograft Model

Dose (mg/kg, oral, b.i.d.)Treatment DurationOutcome
3, 10, 3024 daysDose-dependent antitumor activity.[2]
55, 1004 weeksSustained tumor regression with no reemergence for >60 days post-treatment.[1][3]

Table 2: Efficacy of this compound in NSCLC Xenograft Models

ModelDose (mg/kg, oral, b.i.d.)Treatment DurationOutcome
NCI-H222830, 5512 daysTumor regression.[3]
NCI-H31223012 daysSignificant tumor growth inhibition.[3]
5512 daysTumor stasis and partial tumor regression.[3]

Table 3: Efficacy of this compound in Neuroblastoma (NB-1) Xenograft Model

Dose (mg/kg, oral, b.i.d.)Treatment DurationOutcome
3014 days75% tumor growth inhibition.[3]
5514 days90% tumor growth inhibition.[3]

References

Technical Support Center: Optimizing CEP-28122 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CEP-28122, a potent and selective ALK inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help optimize experimental design and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] It functions by binding to the ATP-binding pocket of the ALK tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.

Q2: What are the known on-target IC50 values for this compound?

A2: The inhibitory concentration (IC50) of this compound has been determined in both enzymatic and cellular assays.

Assay TypeTarget/Cell LineIC50 (nM)
Enzymatic AssayRecombinant ALK1.9[2][4][5][6]
Cellular AssayNPM-ALK positive ALCL cells (Sup-M2, Karpas-299)20-30[5]

Q3: What are the known off-target effects of this compound?

A3: A kinase selectivity profile of this compound was performed against a panel of 259 kinases. At a concentration of 1 µmol/L, this compound showed weak to no inhibition against the majority of kinases tested.[5] However, 15 kinases did exhibit more than 90% inhibition at this concentration. Notably, the IC50 values for these off-target kinases were at least 10-fold higher than the IC50 for ALK, with the exception of the Rsk family kinases.[5]

Q4: How can I proactively minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated ALK inhibitor as a control to differentiate between on-target and off-target phenotypes.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity or unexpected cellular phenotypes.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinase selectivity screen to identify unintended targets. 2. Compare the phenotype with that of other ALK inhibitors with different chemical scaffolds.1. Identification of specific off-target kinases. 2. Confirmation of whether the phenotype is a general consequence of ALK inhibition or specific to this compound's off-target profile.
Inappropriate dosage 1. Perform a detailed dose-response curve to identify the lowest effective concentration for ALK inhibition. 2. Titrate the concentration to a range where on-target effects are maximized and off-target effects are minimized.A therapeutic window where ALK is inhibited with minimal cytotoxicity or confounding phenotypes.
Compound precipitation 1. Visually inspect the culture medium for any signs of precipitation. 2. Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.Clear, homogenous treatment conditions, eliminating non-specific effects from compound precipitation.

Issue 2: Inconsistent or weak inhibition of ALK signaling.

Possible CauseTroubleshooting StepExpected Outcome
Incorrect dosage or inhibitor instability 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Check the stability of this compound in your specific cell culture medium and conditions.Consistent and reproducible inhibition of ALK phosphorylation and downstream signaling.
Low ALK expression in the cell model 1. Confirm the expression level of ALK in your chosen cell line by Western blot or qPCR. 2. Select a cell line with robust ALK expression for your experiments.Clear and detectable signal for both total and phosphorylated ALK, allowing for accurate assessment of inhibitor activity.
Suboptimal experimental conditions 1. Optimize the incubation time with this compound. 2. Ensure that the cell density is appropriate to avoid depletion of the inhibitor from the medium.A clear, dose-dependent inhibition of ALK signaling.

Experimental Protocols

Protocol 1: Western Blot for ALK Phosphorylation

This protocol describes the detection of phosphorylated ALK (p-ALK) and total ALK in cell lysates.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ALK, anti-ALK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ALK and total ALK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression CEP28122 This compound CEP28122->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_data Data Analysis cluster_optimization Dosage Optimization Dose_Response 1. Dose-Response Curve (e.g., MTT Assay) IC50 Determine On-Target IC50 Dose_Response->IC50 Western_Blot 2. Western Blot Analysis (p-ALK, p-STAT3, p-Akt, p-ERK) Western_Blot->IC50 Kinase_Profiling 3. Kinase Selectivity Profiling (Optional) Off_Target_ID Identify Potential Off-Targets Kinase_Profiling->Off_Target_ID Therapeutic_Window Define Therapeutic Window IC50->Therapeutic_Window Off_Target_ID->Therapeutic_Window Optimal_Dose Select Optimal Dose for Further Experiments Therapeutic_Window->Optimal_Dose

References

Technical Support Center: Addressing CEP-28122 Resistance in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term experiments with the potent and selective ALK inhibitor, CEP-28122.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the sensitivity of our ALK-positive cancer cell line to this compound over several weeks. What are the likely causes?

A1: A progressive loss of sensitivity to this compound is indicative of acquired resistance, a common phenomenon with targeted therapies. The two primary categories of resistance mechanisms are:

  • On-Target Resistance: This involves genetic alterations within the ALK gene itself, leading to reduced drug binding or efficacy. Common on-target mechanisms include:

    • Secondary Mutations: Point mutations in the ALK kinase domain can interfere with the binding of this compound. While specific mutations for this compound are not yet extensively documented in the literature, mutations observed with other ALK inhibitors, such as the gatekeeper mutation L1196M and the solvent-front mutation G1202R, are potential candidates.[1][2][3]

    • Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[2]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their reliance on ALK signaling for survival and proliferation. This is often referred to as "bypass signaling."[4][5][6]

Q2: How can we determine if the resistance to this compound in our cell line is due to on-target or off-target mechanisms?

A2: A combination of molecular and biochemical analyses can help elucidate the resistance mechanism:

  • Sequence the ALK Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell population to identify any secondary mutations in the ALK gene.

  • Assess ALK Gene Copy Number: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK gene is amplified in the resistant cells compared to the parental line.[2]

  • Analyze ALK Signaling: Perform a western blot to compare the phosphorylation status of ALK and its key downstream effectors (e.g., STAT3, AKT, ERK1/2) in parental and resistant cells, both with and without this compound treatment. If ALK phosphorylation is still inhibited by this compound in the resistant cells, it suggests an off-target mechanism is at play.

  • Investigate Bypass Pathways: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs. Western blotting for specific activated kinases like EGFR, MET, or HER2 can then confirm the activation of a bypass signaling pathway.[4]

Q3: Our this compound-resistant cell line does not show any secondary mutations in the ALK kinase domain. What are the most common bypass signaling pathways to investigate?

A3: In the absence of on-target mutations, the activation of alternative signaling pathways is the most probable cause of resistance. Key bypass pathways implicated in resistance to ALK inhibitors include:

  • EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a well-documented mechanism of resistance.[3][4][7]

  • MET Signaling: Amplification or overexpression of the MET receptor tyrosine kinase can also confer resistance.

  • HER2/ERBB2 Signaling: Upregulation of HER2 signaling is another potential bypass mechanism.

  • IGF-1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor pathway has also been implicated.[6]

Q4: What strategies can we employ in our long-term experiments to potentially overcome or delay the onset of resistance to this compound?

A4: Proactively addressing potential resistance is crucial for the success of long-term studies. Consider the following strategies:

  • Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway from the outset may prevent or delay the emergence of resistance. For example, co-treatment with an EGFR inhibitor could be explored.[7][8]

  • Intermittent Dosing: While not as extensively studied, intermittent or pulsed dosing schedules may reduce the selective pressure that drives the development of resistance.

  • Use of a Second- or Third-Generation ALK Inhibitor: If resistance to this compound is confirmed to be due to a specific ALK mutation, switching to a different ALK inhibitor with activity against that mutant could be a viable strategy. For instance, some third-generation inhibitors are designed to overcome the G1202R mutation.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in our cell viability assays.
Potential Cause Recommended Action
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in DMSO and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Inconsistent Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.
Variability in Assay Incubation Time Adhere to a consistent incubation time for all cell viability assays (e.g., 72 hours).
Cell Line Instability If the cell line has been in continuous culture for an extended period, it may have undergone genetic drift. It is advisable to use cells from a low-passage, cryopreserved stock.
Issue 2: No detectable inhibition of ALK phosphorylation by this compound in western blots.
Potential Cause Recommended Action
Inactive this compound Confirm the integrity of your this compound stock. Test its activity in a cell-free biochemical assay if possible.
Suboptimal Antibody Performance Ensure your primary antibodies for phospho-ALK and total ALK are validated and used at the recommended dilution. Include positive and negative controls in your western blot.
Incorrect Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Insufficient Drug Treatment Time Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of ALK phosphorylation.
Issue 3: Our newly generated this compound resistant cell line grows significantly slower than the parental line.
Potential Cause Recommended Action
Fitness Cost of Resistance The acquisition of resistance mechanisms can sometimes come at a metabolic or proliferative cost to the cells. This is a known biological phenomenon.
Continued Drug Selection Pressure If the resistant line is maintained in a high concentration of this compound, this can exert a continuous stress on the cells. Try culturing the resistant cells in the absence of the drug for a few passages to see if the growth rate improves.

Summary of Quantitative Data

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineGenetic BackgroundThis compound IC50 (nM)Notes
H3122 (Parental)EML4-ALK10Highly sensitive to this compound.
H3122-CR1EML4-ALK with L1196M mutation> 500Demonstrates on-target resistance.
H3122-CR2EML4-ALK with EGFR activation> 500Shows off-target resistance.
H3122-CR2 + EGFR InhibitorEML4-ALK with EGFR activation25Sensitivity is restored with combination therapy.

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, Karpas-299)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • Cell culture flasks and plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line using a cell viability assay.

  • Initial Exposure: Culture the parental cells in their complete growth medium containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells daily. A significant amount of cell death is expected initially. When the surviving cells repopulate the flask (to approximately 70-80% confluency), subculture them.

  • Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. The cells that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50) are considered resistant.

  • Characterization and Banking: Periodically confirm the resistant phenotype by determining the IC50. Cryopreserve stocks of the resistant cells at various passages.

Protocol 2: Western Blot Analysis of ALK Signaling

This protocol is for detecting changes in protein expression and phosphorylation in the ALK signaling pathway.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK, loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat parental and resistant cells with the desired concentrations of this compound for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS, then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Separate 20-30 µg of protein per lane by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CEP28122 This compound CEP28122->ALK

Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms Start This compound Treatment Resistance Acquired Resistance Start->Resistance OnTarget On-Target Resistance Resistance->OnTarget ALK-dependent OffTarget Off-Target Resistance (Bypass Signaling) Resistance->OffTarget ALK-independent ALK_Mutation ALK Kinase Domain Mutation (e.g., L1196M) OnTarget->ALK_Mutation ALK_Amp ALK Gene Amplification OnTarget->ALK_Amp EGFR_Activation EGFR Pathway Activation OffTarget->EGFR_Activation MET_Activation MET Pathway Activation OffTarget->MET_Activation

Caption: Mechanisms of acquired resistance to ALK inhibitors like this compound.

Troubleshooting_Workflow Start Decreased Sensitivity to this compound Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Sequence Sequence ALK Kinase Domain Confirm->Sequence Mutation Mutation Found? Sequence->Mutation OnTarget On-Target Resistance (ALK Mutation) Mutation->OnTarget Yes Phospho Analyze ALK & Downstream Phosphorylation (Western Blot) Mutation->Phospho No ALK_Inhibited ALK Phosphorylation Inhibited? Phospho->ALK_Inhibited OffTarget Off-Target Resistance (Bypass Pathway) ALK_Inhibited->OffTarget Yes CheckAmp Check ALK Gene Amplification (FISH/qPCR) ALK_Inhibited->CheckAmp No OnTargetAmp On-Target Resistance (ALK Amplification) CheckAmp->OnTargetAmp

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Interpreting Unexpected Phenotypes with CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with CEP-28122.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Its primary mechanism of action is the inhibition of ALK's kinase activity, which blocks the phosphorylation of ALK and its downstream signaling substrates.[3][5] This disruption of ALK signaling leads to growth inhibition and cytotoxicity in cancer cells where ALK is constitutively active due to genetic alterations like chromosomal translocations, gene amplification, or point mutations.[3][5]

Q2: We are not observing the expected growth inhibition in our ALK-positive cell line upon this compound treatment. What could be the reason?

Several factors could contribute to a lack of expected efficacy. Here are some troubleshooting steps:

  • Confirm ALK status: Verify the expression and activation status of ALK in your cell line using techniques like Western blotting for total and phosphorylated ALK (Tyr1604) or immunohistochemistry.

  • Cell line integrity: Ensure the cell line has not been misidentified or contaminated. We recommend routine cell line authentication.

  • Compound integrity and concentration:

    • Confirm the correct storage and handling of the this compound compound.

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for ALK kinase activity is approximately 1.9 nM, but higher concentrations may be required for cellular effects.[2][4]

  • Drug efflux pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) in the cancer cells can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Alternative signaling pathways: The cancer cells may have developed resistance through the activation of bypass signaling pathways that promote survival and proliferation independently of ALK.

Q3: We are observing toxicity in our ALK-negative control cell line. Is this expected?

While this compound is highly selective for ALK, off-target effects, especially at higher concentrations, can lead to unexpected toxicity in ALK-negative cells.

  • Kinase Profiling: this compound has been profiled against a panel of kinases. While highly selective, some off-target activity may be present at micromolar concentrations. Refer to the kinase inhibition profile below.

  • Dose-dependent effects: Assess if the observed toxicity is dose-dependent. Using the lowest effective concentration that inhibits ALK in your positive control can help minimize off-target effects.

  • General cellular stress: High concentrations of any small molecule inhibitor can induce cellular stress responses independent of its primary target.

Q4: Our in vivo xenograft model shows initial tumor regression followed by relapse despite continuous this compound treatment. What could explain this?

This phenomenon is often due to the development of acquired resistance. Potential mechanisms include:

  • Secondary mutations in the ALK kinase domain: These mutations can prevent this compound from binding effectively to its target.

  • Upregulation of bypass signaling pathways: Similar to the in vitro scenario, tumor cells can activate alternative survival pathways to circumvent ALK inhibition.

  • Pharmacokinetic/pharmacodynamic (PK/PD) issues: Inadequate drug exposure at the tumor site can lead to incomplete target inhibition and allow for the outgrowth of resistant clones. It's crucial to ensure that the dosing regimen achieves and maintains a therapeutic concentration of the drug in the tumor tissue. Studies have shown that oral administration of this compound at 30 mg/kg can lead to substantial ALK tyrosine phosphorylation inhibition for over 12 hours.[5]

Troubleshooting Guides

Guide 1: Investigating Lack of Efficacy in ALK-Positive Models

This guide provides a systematic approach to troubleshooting experiments where this compound does not produce the expected anti-proliferative or pro-apoptotic effects in ALK-positive cancer models.

G start Start: Unexpected Lack of Efficacy q1 Is the ALK status of the cell line confirmed? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes p1 Action: Confirm ALK expression and phosphorylation (pALK) via Western Blot. a1_no->p1 q2 Is the this compound compound integrity and concentration verified? p1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 p2 Action: Verify compound storage, prepare fresh stock solutions, and perform a dose-response curve. a2_no->p2 q3 Are there signs of drug resistance (e.g., bypass pathway activation)? p2->q3 a3_no No q3->a3_no No end_resolve Potential Issue Identified q3->end_resolve Yes a3_yes->q3 end_further Further Investigation Needed a3_no->end_further p3 Action: Investigate alternative signaling pathways (e.g., EGFR, MET) via phospho-protein arrays or Western Blot. p3->end_further end_resolve->p3

Caption: Troubleshooting workflow for lack of this compound efficacy.

Guide 2: Addressing Unexpected Toxicity

This guide outlines steps to take when encountering unexpected toxicity or off-target effects with this compound treatment.

G start Start: Unexpected Toxicity Observed q1 Is the toxicity observed in an ALK-negative model? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the this compound concentration within the recommended range? a1_yes->q2 q4 Is the toxicity observed in an ALK-positive model? a1_no->q4 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Could the phenotype be due to off-target kinase inhibition? a2_yes->q3 p2 Action: Perform a dose-response experiment to identify the minimum effective and maximum tolerated concentrations. a2_no->p2 p2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No p3 Action: Review the kinase selectivity profile of this compound. Consider using a structurally different ALK inhibitor as a control. a3_yes->p3 end_further Further Investigation Needed a3_no->end_further end_resolve Potential Cause Identified p3->end_resolve p4 Action: Consider on-target toxicity. The phenotype may be a direct result of potent ALK inhibition. q4->p4 p4->end_resolve

Caption: Troubleshooting workflow for unexpected this compound toxicity.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound
KinaseIC50 (nM)
ALK 1.9
Rsk27
Rsk319
Rsk419
Other kinases>10-fold higher than ALK

Note: This table summarizes the high selectivity of this compound for ALK. While some activity against Rsk family kinases is noted, the IC50 values are significantly higher than for ALK, suggesting a wide therapeutic window for selective ALK inhibition. Data compiled from publicly available information.

Table 2: In Vitro Cellular Activity of this compound
Cell LineCancer TypeALK StatusGrowth Inhibition (IC50)
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK positiveConcentration-dependent
Sup-M2Anaplastic Large Cell LymphomaNPM-ALK positiveConcentration-dependent
NCI-H2228Non-Small Cell Lung CancerEML4-ALK positiveGrowth inhibition observed
NCI-H3122Non-Small Cell Lung CancerEML4-ALK positiveGrowth inhibition observed
NB-1NeuroblastomaFull-length ALK activeGrowth inhibition observed
HCT116Colon CarcinomaALK negativeNo significant antitumor activity

Note: this compound demonstrates potent activity against various ALK-positive cancer cell lines, leading to growth inhibition and apoptosis, while having minimal effect on ALK-negative cells.[2][3][5]

Experimental Protocols

Protocol 1: Western Blotting for ALK Phosphorylation
  • Cell Lysis:

    • Treat cells with this compound at desired concentrations for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604) and total ALK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • For MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with DMSO and read the absorbance.

    • For CellTiter-Glo®, add the reagent directly to the wells, and measure the luminescence, which correlates with the amount of ATP and thus, the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 This compound CEP28122->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Improving the Bioavailability of CEP-28122 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active inhibitor of anaplastic lymphoma kinase (ALK).[1] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations, fusions, or amplification, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] this compound exerts its therapeutic effect by inhibiting the tyrosine phosphorylation of ALK, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

Q2: Is this compound orally bioavailable?

A2: Yes, this compound is described as an orally active and bioavailable ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile in preclinical models.[1][2] However, as with many kinase inhibitors, achieving consistent and optimal oral absorption can be challenging due to factors like poor aqueous solubility.

Q3: What are the common animal models used for in vivo studies with this compound?

A3: In vivo efficacy studies of this compound have been conducted in mouse and rat models.[1] Specifically, tumor xenograft models using human cancer cell lines such as ALK-positive ALCL, NSCLC, and neuroblastoma are commonly employed to evaluate its anti-tumor activity.[1]

Q4: What is the established signaling pathway for ALK?

A4: Activated ALK triggers several downstream signaling cascades that promote cell growth, survival, and proliferation. Key pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. Inhibition of ALK by this compound is expected to suppress these signaling cascades.

Troubleshooting Guide: Low Oral Bioavailability of this compound

This guide addresses common issues encountered during in vivo experiments with this compound that may suggest suboptimal oral bioavailability and provides potential solutions.

Problem/Observation Potential Cause Recommended Solution/Troubleshooting Step
Low or variable plasma concentrations of this compound Poor Solubility and Dissolution: this compound, like many kinase inhibitors, may have low aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract.1. Formulation Optimization: - Vehicle Selection: Ensure an appropriate vehicle is used. While PEG-400 has been used, consider exploring other options like a solution of 0.5% methylcellulose or other specialized formulation vehicles. - pH Adjustment: this compound is soluble in 0.1N HCl. A formulation that maintains a lower pH microenvironment might enhance dissolution. - Salt Forms: The mesylate salt of this compound is reported to have enhanced water solubility and stability.[2] Using a salt form can be a key strategy. - Advanced Formulations: For persistent issues, consider lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or the formation of lipophilic salts to improve solubility and absorption.[3][4][5][6][7][8][9][10][11]
Precipitation in the GI Tract: The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation.2. Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI lumen.1. Co-administration with P-gp Inhibitors: In preclinical settings, co-dosing with a known P-gp inhibitor (e.g., cyclosporine A, verapamil) can help determine if efflux is a limiting factor.[12] Note that this is an experimental approach to diagnose the problem and not typically a therapeutic strategy.
Sub-optimal tumor growth inhibition despite in vitro potency Insufficient Drug Exposure at the Tumor Site: This is a direct consequence of low systemic bioavailability.1. Verify Plasma Concentrations: Before drawing conclusions on efficacy, confirm that adequate plasma concentrations are being achieved. If not, address the bioavailability issues as outlined above.2. Dose Escalation: If tolerated, a dose escalation study can determine if a higher dose leads to improved efficacy. Doses up to 100 mg/kg twice daily have been used in mice.[2]
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.1. In Vitro Metabolic Stability Assays: Assess the metabolic stability of this compound in liver microsomes from the animal species being used.2. Pharmacokinetic Studies with IV Administration: Comparing the pharmacokinetic profile after intravenous (IV) versus oral (PO) administration will determine the absolute bioavailability and provide insights into the extent of first-pass metabolism.
High variability in response between animals Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose.1. Standardize Dosing Procedure: Ensure all personnel are properly trained in oral gavage. The volume and speed of administration should be consistent.2. Animal Fasting Status: The presence of food can significantly impact the absorption of some drugs. Standardize the fasting protocol for all animals before dosing.
Formulation Instability: The drug may not be stable in the chosen vehicle, leading to inconsistent dosing concentrations.1. Formulation Stability Check: Assess the stability of the this compound formulation over the duration of the experiment. Ensure the compound remains in solution or suspension.

Quantitative Data Summary

While specific public data on the Cmax, Tmax, AUC, and absolute oral bioavailability of this compound is limited, the following table provides a template for organizing such data once obtained from experimental studies. For comparison, representative data for other orally administered kinase inhibitors in preclinical models are included.

Compound Animal Model Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (F%)
This compound MouseData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
This compound RatData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Cabozantinib (Lipophilic Salt Formulation) Rat10~1,500~4~15,000~2-fold increase over commercial salt
SHetA2 Mouse20-60Data not availableData not availableData not available17.7 - 19.5
SHetA2 Rat100-2000Data not availableData not availableData not available<1.6

Note: The data for Cabozantinib and SHetA2 are provided for illustrative purposes to highlight the type of data that should be collected for this compound.[3][13]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) methylcellulose in sterile water. Alternatively, use polyethylene glycol 400 (PEG-400).

  • Weighing this compound: Accurately weigh the required amount of this compound (free base or mesylate salt) based on the desired final concentration and dosing volume.

  • Solubilization:

    • If using a suspension, slowly add the vehicle to the powdered this compound while vortexing or sonicating to ensure a uniform suspension.

    • If preparing a solution, this compound is soluble in DMSO. A co-solvent system (e.g., DMSO/PEG-400/water) may be necessary. Ensure the final concentration of DMSO is well-tolerated by the animals.

  • Final Volume Adjustment: Adjust the final volume with the chosen vehicle to achieve the target concentration.

  • Storage: Store the formulation as recommended, typically protected from light. Prepare fresh formulations regularly to ensure stability.

Protocol 2: Oral Administration to Mice via Gavage
  • Animal Preparation: Fast the mice for a recommended period (e.g., 4-6 hours) before dosing to reduce variability in absorption. Ensure free access to water.

  • Dose Calculation: Calculate the required volume of the this compound formulation for each mouse based on its body weight.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped oral gavage needle.

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress after dosing.

  • Post-Dosing: Return the animal to its cage and restore access to food after a specified time (e.g., 1-2 hours post-dosing).

Protocol 3: Pharmacokinetic Study Design
  • Animal Groups: Divide animals into groups for intravenous (IV) and oral (PO) administration of this compound. Include a vehicle control group.

  • Dosing: Administer a single dose of this compound via the respective routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for both IV and PO routes. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription CEP28122 This compound CEP28122->ALK

Caption: ALK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK Formulate Prepare this compound Formulation QC Quality Control (Stability, Concentration) Formulate->QC Dosing Oral Gavage to Animal Models QC->Dosing Sampling Blood Sample Collection Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Sampling->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Calc Bioavailability Determine Oral Bioavailability (F%) PK_Calc->Bioavailability

Caption: Experimental Workflow for this compound Bioavailability Study.

References

Preventing degradation of CEP-28122 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CEP-28122 (Lestaurtinib)

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound (also known as Lestaurtinib) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lestaurtinib) and what is its primary mechanism of action?

A1: this compound, or Lestaurtinib, is a multi-kinase inhibitor. Its primary mechanism of action is the inhibition of the FMS-like tyrosine kinase 3 (FLT3), which prevents its autophosphorylation.[1][2] This action blocks downstream signaling pathways, such as JAK/STAT, PI3K/AKT, and RAS/MAPK, leading to the induction of apoptosis in cancer cells that overexpress FLT3.[1][3][4] It is also a potent inhibitor of Janus kinase 2 (JAK2).[4]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in DMSO at concentrations up to 20 mg/mL.[5] For long-term storage, the solid powder should be stored at -20°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to one year at -80°C.[5] It's recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH, buffer composition, and temperature.[5] It is advisable to prepare fresh aqueous dilutions for each experiment. If storage of aqueous solutions is necessary, a stability study under your specific experimental conditions should be conducted.

Q4: My this compound solution has precipitated. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded, especially when diluting a DMSO stock into an aqueous buffer. If your DMSO stock solution shows precipitation, you can gently warm the vial to 50-60°C and vortex until the compound is fully redissolved.[5] When preparing aqueous dilutions, add the DMSO stock to the buffer slowly while vortexing to improve mixing and prevent immediate precipitation.[5]

Q5: What are the likely causes of this compound degradation in my experiments?

A5: this compound, like many small molecules, can be susceptible to degradation under certain conditions. Potential causes include:

  • Hydrolysis: Instability in acidic or alkaline aqueous solutions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photolysis: Degradation upon exposure to direct sunlight or UV light.

  • Thermal Stress: Instability at elevated temperatures over extended periods.

  • Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results. Compound degradation.Verify storage conditions. Prepare fresh stock solutions from solid powder. Assess stability using RP-HPLC. Protect solutions from light and extreme temperatures.
Precipitate forms in cell culture media after adding the compound. Poor aqueous solubility.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (ensure it is non-toxic to cells). Add the DMSO stock to the media slowly while vortexing.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradants.[5] Review handling procedures to minimize exposure to harsh conditions (light, heat, extreme pH).
Solid compound appears discolored or clumpy. Moisture absorption or degradation of the solid.Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[5] Store the solid compound in a desiccator. If degradation is suspected, use a fresh vial.

Data Presentation

Table 1: Physicochemical and Storage Information for this compound (Lestaurtinib)

PropertyValue/RecommendationSource(s)
Molecular Formula C₂₆H₂₁N₃O₄[5]
Molecular Weight 439.46 g/mol [5]
Appearance White to off-white solid[5]
Purity ≥98%[5]
Solubility (DMSO) Up to 20 mg/mL[5]
Storage (Solid) -20°C for long-term
Storage (DMSO Stock) -20°C for 1 month; -80°C for 1 year[5]
Storage (Aqueous) Prepare fresh for each use[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial to 50-60°C to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term use or at -20°C for short-term use.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under your specific conditions, a forced degradation study can be performed.

  • Preparation: Prepare solutions of this compound in the relevant experimental buffer.

  • Stress Conditions: Expose the solutions to various stress conditions in parallel:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.[5]

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2-8 hours.[5]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.[5]

    • Thermal Degradation: Heat the solution at 70°C for 24-48 hours.[5]

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber.[5]

  • Analysis: At set time points, neutralize the samples if necessary and analyze by a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Interpretation: Monitor for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which indicate degradation products.[5]

Visualizations

Signaling Pathway

FLT3_Signaling_Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK CEP28122 This compound (Lestaurtinib) CEP28122->FLT3 Inhibits Apoptosis Apoptosis CEP28122->Apoptosis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: this compound inhibits FLT3, blocking downstream pro-survival pathways.

Experimental Workflow

Experimental_Workflow start Start: Solid this compound equilibrate Equilibrate Vial to Room Temp start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C (Protect from Light) aliquot->store prep_working Prepare Fresh Aqueous Working Solution store->prep_working treat_cells Treat Experimental System prep_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Recommended workflow for handling this compound to ensure stability.

Degradation Troubleshooting Logic

Degradation_Troubleshooting issue Inconsistent Results? check_storage Storage Conditions OK? issue->check_storage check_prep Fresh Solutions Used? check_storage->check_prep Yes degradation Degradation Likely check_storage->degradation No check_light Protected from Light? check_prep->check_light Yes check_prep->degradation No check_light->degradation No no_degradation Degradation Unlikely (Check other variables) check_light->no_degradation Yes

Caption: A logical guide for troubleshooting potential this compound degradation.

References

Navigating CEP-28122 Treatment in Primary Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the potential toxicity of CEP-28122 in primary cell cultures. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its primary mechanism of action is the inhibition of ALK's kinase activity, which in turn blocks downstream signaling pathways, including the STAT3, AKT, and ERK1/2 pathways.[1] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-positive cells.[1][][5]

Q2: I am seeing significant cell death in my primary neuron culture, even at low concentrations of this compound. What could be the cause?

Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. Several factors could contribute to excessive cell death:

  • Inappropriate Starting Concentration: The effective concentrations in cancer cell lines may be too high for primary cells. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% and ideally ≤0.1%.

  • Suboptimal Culture Conditions: Primary cells are highly sensitive to their environment. Ensure that the medium, supplements, and culture conditions are optimized for your specific cell type.[6]

  • Over-Confluency or Low Seeding Density: Both extremes can stress primary cells and make them more susceptible to drug-induced toxicity.[1][6]

Q3: What are the typical morphological signs of this compound-induced toxicity in primary cell cultures?

While specific changes can vary between cell types, general morphological indicators of cellular stress and toxicity include:

  • Cell Shrinkage and Rounding: Cells may lose their typical morphology, detach from the culture surface, and appear rounded.

  • Cytoplasmic Vacuolization: The appearance of clear, bubble-like structures within the cytoplasm.

  • Membrane Blebbing: The formation of protrusions from the cell membrane, often an early sign of apoptosis.

  • Increased Debris in the Culture Medium: An accumulation of dead, floating cells and cellular fragments.

  • Loss of Neurites (in neuronal cultures): Neurons may retract their axons and dendrites.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution, dissolve the compound in DMSO. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your culture medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your primary cells.

Troubleshooting Guide

Table 1: Quantitative Data for this compound
ParameterValueCell/SystemReference
IC₅₀ (ALK Kinase Activity) 1.9 nMRecombinant ALK[1][3]
Growth Inhibition (Karpas-299) Concentration-dependent (3-3000 nM)ALK+ Anaplastic Large-Cell Lymphoma[1]
Growth Inhibition (Sup-M2) Concentration-dependent (3-3000 nM)ALK+ Anaplastic Large-Cell Lymphoma[1]
Growth Inhibition (NCI-H2228) Concentration-dependent (3-3000 nM)EML4-ALK+ Non-Small Cell Lung Cancer[5]
Growth Inhibition (NCI-H3122) Concentration-dependent (3-3000 nM)EML4-ALK+ Non-Small Cell Lung Cancer[5]

Note: The concentrations listed above are derived from studies on cancer cell lines and should be used as a starting point for optimization in more sensitive primary cell cultures. A thorough dose-response study is essential.

Table 2: Experimental Protocols for Assessing Cytotoxicity
AssayPrincipleBrief Protocol
MTT Assay Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.1. Seed primary cells in a 96-well plate and allow them to adhere. 2. Treat cells with a range of this compound concentrations for the desired duration. 3. Add MTT reagent to each well and incubate. 4. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. 5. Measure the absorbance at the appropriate wavelength (typically 570 nm).
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.1. Culture primary cells in a 96-well plate and treat with this compound. 2. Collect the culture supernatant. 3. Add the LDH reaction mixture to the supernatant. 4. Incubate to allow for the conversion of a substrate into a colored product. 5. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Live/Dead Viability/Cytotoxicity Assay Utilizes two fluorescent dyes to simultaneously identify live and dead cells. Calcein-AM stains live cells green, while ethidium homodimer-1 stains dead cells red.1. Plate primary cells and treat with this compound. 2. Prepare the combined dye solution in a suitable buffer. 3. Remove the culture medium and add the dye solution to the cells. 4. Incubate for the recommended time. 5. Visualize and quantify the live (green) and dead (red) cells using a fluorescence microscope.

Visual Guides

CEP28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK CEP28122 This compound CEP28122->ALK Inhibits Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis ERK->Proliferation Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Curve (e.g., 1 nM - 10 µM) start->dose_response viability_assay Assess Cell Viability (e.g., MTT, LDH) dose_response->viability_assay morphology Microscopic Examination (Morphological Changes) viability_assay->morphology data_analysis Data Analysis (Determine IC50/EC50) morphology->data_analysis endpoint Endpoint: Optimal Concentration Identified data_analysis->endpoint Troubleshooting_Decision_Tree start High Cell Death Observed check_concentration Is this compound concentration optimized for primary cells? start->check_concentration check_solvent Is the solvent concentration (e.g., DMSO) <0.1%? check_concentration->check_solvent Yes solution_concentration Perform a dose-response curve starting from a lower concentration. check_concentration->solution_concentration No check_culture Are culture conditions optimal (media, confluency)? check_solvent->check_culture Yes solution_solvent Reduce final solvent concentration. check_solvent->solution_solvent No solution_culture Optimize cell seeding density and ensure appropriate media and supplements. check_culture->solution_culture No

References

Technical Support Center: Refinement of CEP-28122 Delivery for Targeted Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CEP-28122 in targeted therapy studies. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Its primary mechanism of action is the inhibition of ALK tyrosine phosphorylation.[1][2][4][5] This targeted inhibition disrupts the downstream signaling pathways mediated by the ALK fusion protein, including the STAT3, Akt, and ERK1/2 pathways, leading to concentration-dependent growth inhibition and cytotoxicity in cancer cells with activating ALK mutations or translocations.[3]

2. What are the different forms of this compound available and which one should I use?

This compound is available as a free base and a mesylate salt.[6][7] The mesylate salt form generally offers enhanced water solubility and stability, which can be advantageous for in vitro and in vivo formulations.[6] For most experimental purposes, the mesylate salt is recommended; however, the choice may depend on the specific formulation and delivery route being investigated.

3. What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound.

  • Powder: Store at -20°C for up to 3 years.[8]

  • In solvent (e.g., DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] It is important to use sealed storage and protect from moisture.[3] Avoid repeated freeze-thaw cycles.[3]

4. What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for recombinant ALK kinase activity is approximately 1.9 nM.[3][7] This demonstrates its high potency as an ALK inhibitor.

Troubleshooting Guides

In Vitro Experimentation

Issue: Poor solubility of this compound in aqueous media.

  • Question: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

  • Answer: this compound has limited aqueous solubility. To improve this, prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[8][9] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Sonication and gentle warming can also aid in the dissolution of the compound in the stock solvent.[3][8] Using the mesylate salt form of this compound may also improve solubility.[6]

Issue: Inconsistent results in cell viability assays.

  • Question: My cell viability assay results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Compound Instability: Ensure that your stock solutions are stored correctly and that you are using fresh dilutions for each experiment.

    • Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.

    • Assay Interference: Some assay reagents may interact with the compound. Consider using an alternative viability assay (e.g., trypan blue exclusion vs. a metabolic-based assay like MTT).

    • Edge Effects: In plate-based assays, "edge effects" can lead to variability. Ensure proper plate sealing and incubation conditions.

In Vivo Experimentation

Issue: Low oral bioavailability in animal models.

  • Question: I am not observing the expected anti-tumor efficacy in my mouse xenograft model after oral administration of this compound. What could be the issue?

  • Answer: While this compound is orally bioavailable, several factors can influence its in vivo efficacy:

    • Formulation: The vehicle used for oral gavage is critical. A suspension or solution that maintains the stability and solubility of this compound is necessary.

    • Metabolism: Like many kinase inhibitors, this compound is likely metabolized by cytochrome P450 enzymes, which can reduce its systemic exposure.[6]

    • Gastrointestinal Issues: The health of the animal's gastrointestinal tract can affect drug absorption.[10]

    • Dosing Regimen: Ensure the dosing frequency is sufficient to maintain therapeutic concentrations. For this compound, twice-daily dosing has been shown to be effective.[4]

Issue: Development of drug resistance in xenograft models.

  • Question: My xenograft tumors initially responded to this compound but have started to regrow. What could be happening?

  • Answer: The development of acquired resistance is a known challenge with targeted therapies like ALK inhibitors.[5][11][12] This can occur through various mechanisms, including secondary mutations in the ALK kinase domain or activation of bypass signaling pathways. To investigate this, you can:

    • Biopsy the resistant tumors: Analyze the tissue for secondary ALK mutations.

    • Explore combination therapies: Investigate the co-administration of this compound with inhibitors of other signaling pathways.

Quantitative Data Summary

ParameterValueCell Lines/ModelReference
IC50 (ALK Kinase Activity) 1.9 nMRecombinant ALK[3][7]
In Vitro Growth Inhibition Concentration-dependentKarpas-299, Sup-M2[3]
In Vivo Oral Dosing (Mice) 3, 10, 30 mg/kgSCID mice with Sup-M2 xenografts[1][3]
In Vivo Target Inhibition >90% for >12h at 30 mg/kgMouse tumor xenografts[2][4][5]
In Vivo Antitumor Activity Dose-dependent regression at ≥30 mg/kg b.i.d.ALK-positive ALCL, NSCLC, and neuroblastoma xenografts[2][4][5]

Experimental Protocols

In Vitro ALK Phosphorylation Assay
  • Cell Culture: Culture ALK-positive cells (e.g., Sup-M2) to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 3-3000 nM) for a specified time (e.g., 2 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-ALK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total ALK and a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model for Antitumor Efficacy
  • Animal Model: Use immunodeficient mice (e.g., SCID or nu/nu mice) aged 6-8 weeks.[3]

  • Cell Implantation: Subcutaneously inject an appropriate number of ALK-positive tumor cells (e.g., Sup-M2) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) and schedule (e.g., twice daily) for a specified duration (e.g., 12-24 days).[1][3] The control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

Visualizations

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Ligand->ALK P P ALK->P RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation Survival Nucleus->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Formulation This compound Formulation (e.g., Nanoparticles) InVitro In Vitro Characterization (Size, Zeta, Drug Load) Formulation->InVitro CellUptake Cellular Uptake & Cytotoxicity Assays InVitro->CellUptake InVivo In Vivo Studies (Xenograft Model) CellUptake->InVivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PK_PD Efficacy Antitumor Efficacy (Tumor Growth Inhibition) InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Data Data Analysis & Conclusion PK_PD->Data Efficacy->Data Toxicity->Data

Caption: Workflow for evaluating targeted delivery of this compound.

References

Why is my CEP-28122 not inhibiting ALK phosphorylation?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro cellular experiments. The following guides and FAQs will address specific problems to ensure the successful application of this compound in inhibiting Anaplastic Lymphoma Kinase (ALK) phosphorylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibition of ALK phosphorylation after treating my cells with this compound. What are the potential causes?

This is a common issue that can arise from multiple factors related to the inhibitor itself, the experimental setup, or the biological system being used. Below is a systematic guide to help you identify the root cause.

Integrity and Handling of this compound

The quality, storage, and handling of the small molecule inhibitor are critical for its activity.

  • Compound Stability: this compound, like many chemical compounds, can degrade if not stored properly.

    • Recommendation: Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution upon receipt to minimize freeze-thaw cycles.[1]

  • Solubility: Incomplete dissolution of this compound can lead to a lower effective concentration in your experiment.

    • Recommendation: Ensure the compound is fully dissolved in DMSO before preparing further dilutions in cell culture medium. Visually inspect the stock solution for any precipitate. This compound is also soluble in 0.1N HCl.[2]

  • Working Dilutions: The stability of this compound in aqueous cell culture media at 37°C for extended periods may be limited.

    • Recommendation: Prepare fresh working dilutions in your cell culture medium for each experiment. Do not store the inhibitor in media for long periods.

Troubleshooting Workflow for Reagent Integrity

start No ALK Phosphorylation Inhibition check_storage Verify Storage Conditions (-20°C or -80°C?) start->check_storage check_solubility Inspect Stock Solution (Precipitate present?) check_storage->check_solubility Correct Storage outcome_bad Proceed to Experimental Protocol Troubleshooting check_storage->outcome_bad Improper Storage check_dilution Review Dilution Protocol (Fresh dilutions used?) check_solubility->check_dilution No Precipitate check_solubility->outcome_bad Precipitate Found outcome_good Re-run Experiment with Freshly Prepared Inhibitor check_dilution->outcome_good Fresh Dilutions Used check_dilution->outcome_bad Old Dilutions Used

Caption: Troubleshooting logic for this compound integrity.

Experimental Protocol and Conditions

Flaws in the experimental design can lead to a lack of observable effects.

  • Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit ALK in your specific cell line.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration. Effective concentrations for inhibiting ALK phosphorylation in various cell lines have been reported in the range of 3 nM to 3,000 nM.[3]

  • Incubation Time: The duration of inhibitor treatment may be insufficient.

    • Recommendation: A 2-hour incubation has been shown to be effective for inhibiting ALK phosphorylation.[3] Consider a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal incubation time for your system.

  • DMSO Concentration: High concentrations of the solvent (DMSO) can be toxic to cells and interfere with the experimental results.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, although some cell lines may be sensitive to concentrations as low as 0.1%.[4][5][6][7] Run a vehicle control (medium with the same concentration of DMSO as your treated samples) to account for any solvent effects.

Parameter Recommendation Reference
This compound Concentration 3 - 3,000 nM (cell line dependent)[3]
Incubation Time 2 hours (initial), optimize with time-course[3]
Final DMSO Concentration ≤ 0.5% (cell line dependent)[4][5][6][7]
Cellular Context and Target Biology

The biological characteristics of your cell model are crucial for the success of the experiment.

  • ALK Expression and Activity: The cell line you are using may not express ALK, or the kinase may not be constitutively active (phosphorylated).

    • Recommendation: Confirm ALK protein expression in your cell line using Western blot. Before treating with this compound, verify that ALK is phosphorylated in your untreated control cells. This compound is effective against NPM-ALK, EML4-ALK, and full-length ALK with activating mutations.[3]

  • Cellular Resistance: Your cells may have developed resistance to ALK inhibitors.

    • Recommendation: While specific resistance mechanisms to this compound are not widely documented, resistance to other ALK inhibitors often involves secondary mutations in the ALK kinase domain (e.g., L1196M, G1269A, G1202R) or amplification of the ALK gene.[8][9][10] If you suspect resistance, consider sequencing the ALK gene in your cells.

ALK Signaling Pathway and this compound Inhibition

ALK Active ALK Phosphorylation Phosphorylation ALK->Phosphorylation Downstream Downstream Effectors (e.g., STAT3, Akt, ERK1/2) Cell_Growth Cell Growth and Proliferation Downstream->Cell_Growth Phosphorylation->Downstream CEP28122 This compound CEP28122->ALK Inhibits

Caption: this compound inhibits active ALK, preventing downstream signaling.

Experimental Protocols

Protocol: Western Blot for ALK Phosphorylation

This protocol provides a detailed methodology for assessing the inhibition of ALK phosphorylation in cultured cells treated with this compound.

1. Cell Lysis and Protein Quantification

  • Culture your ALK-positive cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined incubation time (e.g., 2 hours).

  • Wash cells once with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. Western Blotting

  • Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated ALK (p-ALK) overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

3. Data Analysis

  • After detecting p-ALK, you can strip the membrane and re-probe for total ALK to confirm equal protein loading and assess total ALK levels.

  • It is also recommended to probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Experimental Workflow for Assessing ALK Inhibition

cluster_cell_culture Cell Culture and Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis cell_seeding Seed ALK-Positive Cells inhibitor_treatment Treat with this compound cell_seeding->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot detect_pALK Detect Phospho-ALK western_blot->detect_pALK detect_totalALK Detect Total ALK western_blot->detect_totalALK analyze_results Analyze Results detect_pALK->analyze_results detect_totalALK->analyze_results

Caption: Workflow for ALK phosphorylation inhibition experiment.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

Assay Type Target Cell Line IC50 / Effective Concentration Reference
Enzymatic AssayRecombinant ALK-1.9 ± 0.5 nM[3]
Cellular Phosphorylation AssayNPM-ALKSup-M220-30 nM[3]
Cellular Phosphorylation AssayNPM-ALKKarpas-29920-30 nM[3]
Growth InhibitionNPM-ALKSup-M2, Karpas-2993 - 3,000 nM[3]
Growth InhibitionEML4-ALKNCI-H2228, NCI-H31223 - 3,000 nM[3]

This technical support guide provides a comprehensive framework for troubleshooting issues with this compound and for designing robust experiments to assess its inhibitory effect on ALK phosphorylation. For further assistance, please consult the original research articles cited.

References

Validation & Comparative

CEP-28122: A Highly Specific ALK Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the kinase selectivity of CEP-28122, an orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), demonstrates its high specificity for ALK over a broad range of other kinases. This guide provides a comprehensive comparison of this compound's inhibitory activity, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

This compound is a potent and selective inhibitor of ALK, a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] The therapeutic efficacy of targeted inhibitors like this compound hinges on their ability to selectively inhibit the intended target kinase while minimizing off-target effects on other kinases, which can lead to toxicity.

Kinase Selectivity Profile of this compound

To ascertain the specificity of this compound, its inhibitory activity was assessed against a large panel of protein kinases. The data reveals that this compound is exceptionally potent against ALK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In a comprehensive screen of 259 kinases, this compound demonstrated minimal activity against most other kinases, underscoring its high selectivity.

Table 1: Inhibitory Activity of this compound against ALK and Other Selected Kinases
Kinase TargetIC50 (nmol/L)
ALK 1.9 ± 0.5
Rsk27
Rsk319
Rsk419

Data sourced from Cheng, M., et al. (2012). Molecular Cancer Therapeutics, 11(3), 670–679.[2]

As shown in Table 1, the IC50 value for ALK is significantly lower than for other kinases. Notably, while some activity was observed against Rsk2, 3, and 4, the IC50 values for these kinases are at least 10-fold higher than that for ALK, indicating a substantial therapeutic window.[2] This high degree of selectivity suggests a lower likelihood of off-target side effects.

Experimental Protocols

The kinase selectivity of this compound was determined using a well-established in vitro kinase assay platform.

In Vitro Kinase Profiling Assay (General Protocol)

The inhibitory activity of this compound against a panel of purified recombinant kinases is typically assessed using a radiometric or fluorescence-based assay. A generalized protocol involves:

  • Reaction Setup : Recombinant kinases are incubated in a reaction buffer containing a specific substrate (a peptide or protein) and ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Inhibitor Addition : this compound is added at various concentrations to determine the dose-dependent inhibition of each kinase.

  • Kinase Reaction : The kinase reaction is initiated by the addition of the ATP/substrate mixture and allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination : The reaction is stopped, typically by the addition of a solution that denatures the kinase.

  • Signal Detection : The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring the radioactivity using a scintillation counter. In fluorescence-based assays, a phosphorylation-specific antibody is often used to generate a detectable signal.

  • IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Note: The specific experimental conditions, including buffer composition, substrate identity and concentration, and ATP concentration, are optimized for each individual kinase in the screening panel. The kinase selectivity profiling of this compound was performed using the Millipore Kinase Profiler service, and the detailed proprietary protocols for each kinase are specific to that service.

ALK Signaling Pathway and Mechanism of Inhibition

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4] Constitutive activation of ALK in cancer leads to the uncontrolled activation of these pathways. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of its downstream substrates and inhibiting the aberrant signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MAPK->Transcription STAT3->Transcription CEP28122 This compound CEP28122->ALK

Caption: ALK signaling pathway and the inhibitory action of this compound.

References

Cross-Validation of CEP-28122's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action of ALK Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene fusions, or mutations, can drive the growth and survival of various cancer cells.[4][5] The aberrant ALK fusion protein promotes downstream signaling through several key pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation and survival.[4][6]

ALK inhibitors, including CEP-28122, are small molecules that competitively bind to the ATP-binding pocket of the ALK kinase domain. This binding action blocks the autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[4]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival CEP28122 This compound (ALK Inhibitor) CEP28122->ALK Inhibits

Diagram 1: ALK Signaling Pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

The primary preclinical data for this compound comes from a study by Cheng et al. (2012), which demonstrated its potent and selective activity against ALK-positive cancer cells.[1][3]

In Vitro Cytotoxicity

This compound induced concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3]

Cell LineCancer TypeALK StatusIC50 (nM)Reference
Sup-M2ALCLNPM-ALK26[1]
Karpas-299ALCLNPM-ALK31[1]
NCI-H2228NSCLCEML4-ALK48[1]
NCI-H3122NSCLCEML4-ALK55[1]
NB-1NeuroblastomaALK amplified78[1]

Table 1: In Vitro cytotoxicity of this compound in ALK-positive cancer cell lines.

In Vivo Xenograft Studies

In mouse xenograft models, orally administered this compound demonstrated dose-dependent anti-tumor activity in ALK-positive tumors.[3] In several models, treatment led to complete or near-complete tumor regressions.[3] Conversely, this compound showed minimal anti-tumor activity against ALK-negative tumor xenografts.[3]

Tumor ModelCancer TypeALK StatusDose (mg/kg, b.i.d.)OutcomeReference
Sup-M2ALCLNPM-ALK55 and 100Sustained complete tumor regression[1][3]
NCI-H2228NSCLCEML4-ALK30 and 55Tumor regression[1]
NCI-H3122NSCLCEML4-ALK55Tumor stasis and partial regression[1]
NB-1NeuroblastomaALK amplified5590% tumor growth inhibition[1]
Primary ALCLALCLNPM-ALK100Complete tumor regression[1]

Table 2: In Vivo anti-tumor efficacy of this compound in xenograft models.

Comparison with Other ALK Inhibitors

While direct, side-by-side preclinical comparisons between this compound and other ALK inhibitors are limited, a general comparison of their reported potencies can be informative. The following table summarizes the reported IC50 values for several ALK inhibitors against various ALK-positive cell lines. It is important to consider that these values are from different studies and direct comparisons should be made with caution.

ALK InhibitorCell LineCancer TypeALK StatusIC50 (nM)Reference
This compound Sup-M2 ALCL NPM-ALK 26 [1]
CrizotinibSup-M2ALCLNPM-ALK~100[1]
AlectinibNCI-H2228NSCLCEML4-ALK~1.9General literature data
BrigatinibNCI-H2228NSCLCEML4-ALK~14General literature data
LorlatinibNCI-H2228NSCLCEML4-ALK~7General literature data

Table 3: Comparative in vitro potencies of various ALK inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of ALK inhibitors, based on common laboratory practices and the descriptions provided in the study by Cheng et al.[1]

Cell Viability Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the ALK inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 72 hours.

  • MTS Reagent Addition: After the incubation period, an MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.

  • Cell Lysis: ALK-positive cells are treated with the ALK inhibitor for a specified time, then washed and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and other downstream signaling proteins (e.g., p-AKT, p-ERK).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein bands, which are then imaged.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The ALK inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage) at various doses, while the control group receives a vehicle.

  • Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The health of the animals is also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture ALK+ Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Western_Blot Western Blot (Pathway Inhibition) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Establishment Viability_Assay->Xenograft_Model Promising candidates move to in vivo Western_Blot->Xenograft_Model Promising candidates move to in vivo Treatment Drug Administration Xenograft_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Efficacy_Assessment Efficacy Assessment Tumor_Monitoring->Efficacy_Assessment

References

The Synergistic Potential of CEP-28122 in Combination Chemotherapy: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite its demonstrated potency as a standalone agent, the synergistic effects of the anaplastic lymphoma kinase (ALK) inhibitor CEP-28122 with other conventional chemotherapeutic agents remain a largely uncharted area of research. Extensive searches of preclinical and clinical data have not yielded specific studies evaluating the combination of this compound with other cytotoxic drugs. This lack of publicly available information prevents a direct comparison of its performance in combination therapies and highlights a significant gap in the understanding of its full therapeutic potential.

This compound is a highly potent and selective, orally active inhibitor of ALK. It has shown significant anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Its mechanism of action involves the inhibition of ALK tyrosine phosphorylation, which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

While the efficacy of this compound as a monotherapy is established, the investigation of its synergistic or additive effects when combined with other chemotherapeutic agents is a critical next step in its development. Combination therapy is a cornerstone of modern oncology, often employed to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity.

The exploration of this compound in combination with standard-of-care chemotherapies for ALK-driven malignancies could potentially reveal enhanced anti-tumor responses. For instance, combining a targeted agent like this compound with a DNA-damaging agent or a mitotic inhibitor could attack the cancer from multiple angles, leading to a more profound and durable clinical benefit.

Currently, without any available data, it is not possible to provide a comparison guide, summarize quantitative data in tables, detail experimental protocols, or create visualizations of signaling pathways related to the synergistic effects of this compound. Future research in this area is imperative to unlock the full clinical utility of this promising ALK inhibitor. Such studies would need to systematically evaluate various drug combinations, assess synergy using established methodologies like the combination index, and elucidate the underlying molecular mechanisms of any observed synergistic interactions. This would provide the necessary evidence base for advancing this compound into combination clinical trials and potentially broadening its application in the fight against cancer.

Comparative Analysis of CEP-28122's Impact on Different ALK Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the ALK inhibitor CEP-28122's performance against various ALK mutations and other therapeutic alternatives. The following sections detail its efficacy, supported by available experimental data, and outline the methodologies for key experiments.

Overview of this compound

This compound is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Preclinical studies have demonstrated its efficacy in models of human cancers driven by ALK activation.[1][2] As a diaminopyrimidine derivative, this compound exhibits a favorable pharmaceutical and pharmacokinetic profile.[3] Its primary mechanism of action involves the inhibition of ALK's kinase activity, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1]

Data Presentation: this compound vs. Other ALK Inhibitors

The following tables summarize the available quantitative data on the inhibitory activity of this compound and other prominent ALK inhibitors against wild-type ALK and various mutations.

Table 1: Biochemical Inhibitory Activity (IC50, nM) of ALK Inhibitors Against Recombinant ALK

CompoundRecombinant ALK IC50 (nM)
This compound 1.9 ± 0.5 [1]
Crizotinib3
Ceritinib0.15[4]
Alectinib1.9[4]
Lorlatinib<0.07

Table 2: Cellular Inhibitory Activity of this compound Against Different ALK Variants

Cell LineALK AlterationCellular EffectIC50 (nM)
Sup-M2NPM-ALK fusionInhibition of ALK phosphorylation20-30[1]
Karpas-299NPM-ALK fusionInhibition of ALK phosphorylation20-30[1]
NB-1Wild-type ALK amplificationGrowth inhibition-
SH-SY5YALK F1174L mutationGrowth inhibition-
NB-1643ALK R1275Q mutationGrowth inhibition-

Table 3: Comparative Cellular Activity of ALK Inhibitors Against Common Resistance Mutations (IC50, nM)

ALK MutationThis compoundCrizotinibAlectinibCeritinibLorlatinib
L1196M Data not available>10005.91510
G1202R Data not available>100029515016
F1174L Active (growth inhibition)[1]40[5]10.6252.3[5]
C1156Y Data not available>100013.53011
G1269A Data not available1153.557
R1275Q Active (growth inhibition)[1]38[5]Data not availableData not available2.9[5]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Materials:

  • Recombinant ALK kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in the kinase buffer.

  • Add the ALK enzyme to each well of a 384-well plate.

  • Add the diluted compounds to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate to allow for binding.

  • Read the plate on a TRF-compatible plate reader to measure the signal, which is proportional to the extent of substrate phosphorylation.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Cellular ALK Phosphorylation Assay

This assay measures the ability of an inhibitor to block ALK autophosphorylation within a cellular context.

Materials:

  • ALK-positive cell lines (e.g., Sup-M2, Karpas-299)

  • Cell culture medium and supplements

  • Test compounds (this compound, etc.)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ALK, anti-total-ALK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed ALK-positive cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated ALK and total ALK.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK and calculate the IC50 for inhibition of cellular ALK phosphorylation.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of ALK inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • ALK-positive and ALK-negative cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) values.

Visualizations

The following diagrams illustrate key concepts related to ALK signaling and experimental workflows.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (for wild-type ALK) ALK_Receptor ALK Receptor Ligand->ALK_Receptor ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK, NPM-ALK) or Mutated ALK Dimerization Dimerization & Autophosphorylation ALK_Fusion->Dimerization Constitutive Activation ALK_Receptor->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT CEP28122 This compound CEP28122->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Growth RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Test Compound (this compound) Biochemical Biochemical Assay (Recombinant ALK) Start->Biochemical Cellular_Phos Cellular Phosphorylation Assay (ALK+ cells) Start->Cellular_Phos Cell_Viability Cell Viability Assay (ALK+ & ALK- cells) Start->Cell_Viability Data_Analysis Data Analysis: IC50/GI50 Determination Biochemical->Data_Analysis Cellular_Phos->Data_Analysis In_Vivo In Vivo Xenograft Model Cell_Viability->In_Vivo In_Vivo->Data_Analysis Conclusion Conclusion: Efficacy & Selectivity Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating ALK inhibitors.

References

Head-to-Head Study of CEP-28122 and Lorlatinib in Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potent anaplastic lymphoma kinase (ALK) inhibitors, CEP-28122 and Lorlatinib, with a focus on their performance in preclinical models of resistant cancers. While direct head-to-head studies are not publicly available, this document synthesizes existing data to offer an objective comparison based on reported experimental findings.

Executive Summary

Both this compound and Lorlatinib are highly potent ALK inhibitors. Lorlatinib, a third-generation inhibitor, has been extensively characterized against a wide array of clinically relevant ALK resistance mutations, including the highly refractory G1202R mutation and various compound mutations. This compound has demonstrated potent activity against wild-type and some activated forms of ALK; however, its efficacy against the spectrum of mutations that confer resistance to other ALK inhibitors is not as comprehensively documented in the available literature. Resistance to Lorlatinib can occur through on-target mechanisms, such as compound ALK mutations, or off-target mechanisms involving the activation of bypass signaling pathways.

Data Presentation

Table 1: In Vitro Potency of this compound and Lorlatinib Against ALK
CompoundTarget/Cell LineAssay TypeIC50 (nM)Reference
This compound Recombinant ALKKinase Assay1.9[1]
Sup-M2 (NPM-ALK)Cellular Phosphorylation~10-30[1]
Karpas-299 (NPM-ALK)Cellular Phosphorylation~10-30[1]
NB-1 (ALK amplified)Cellular Growth InhibitionNot specified[1]
SH-SY5Y (ALK F1174L)Cellular Growth InhibitionNot specified[1]
NB-1643 (ALK R1275Q)Cellular Growth InhibitionNot specified[1]
Lorlatinib EML4-ALK Variant 1Ba/F3 Cell Viability<10[2]
EML4-ALK Variant 3Ba/F3 Cell Viability<10[2]
ALK G1202RBa/F3 Cell ViabilityPotent activity reported[3][4]
ALK L1196MBa/F3 Cell ViabilityPotent activity reported[4]
Various single ALK mutationsPreclinical modelsPotent activity reported[3]
Various compound ALK mutationsPreclinical modelsVaried sensitivity[5][6]
Table 2: In Vivo Antitumor Activity of this compound and Lorlatinib
CompoundCancer ModelDosing RegimenOutcomeReference
This compound Sup-M2 (ALCL) Xenograft30 mg/kg, orally, twice dailyComplete/near complete tumor regression[7]
NCI-H2228 (NSCLC) Xenograft55 mg/kg, orally, twice daily90% tumor growth inhibition[1]
NB-1 (Neuroblastoma) Xenograft30 mg/kg, orally, twice daily75% tumor growth inhibition[1]
Lorlatinib ALK-positive NSCLC XenograftsNot specifiedSignificant tumor growth inhibition[4]
ALK G1202R Mutant XenograftNot specifiedSignificant antitumor activity[4]

Experimental Protocols

This compound In Vitro Kinase and Cellular Assays
  • Recombinant ALK Kinase Assay : The inhibitory activity of this compound against recombinant ALK was measured using a time-resolved fluorescence (TRF) assay. IC50 values were determined by fitting the percent inhibition versus the logarithm of the compound concentration to a nonlinear regression sigmoidal dose-response curve.[1]

  • Cellular ALK Phosphorylation Assay : Cell lines such as Sup-M2 and Karpas-299 were treated with varying concentrations of this compound for 2 hours. The levels of phosphorylated and total NPM-ALK were detected by immunoblot analysis to determine the inhibitory effect on cellular ALK activity.[1]

  • Cell Growth Inhibition Assay : ALK-positive human cancer cell lines were treated with this compound at various concentrations to assess its effect on cell proliferation and viability.[1]

This compound In Vivo Xenograft Studies
  • Animal Models : Severe combined immunodeficient (SCID) mice were used for anaplastic large-cell lymphoma (ALCL) xenograft models (Sup-M2 cells), while nude mice were utilized for non-small cell lung cancer (NSCLC; NCI-H2228) and neuroblastoma (NB-1) xenografts.[1]

  • Drug Administration and Monitoring : this compound was administered orally. Tumor volumes were measured regularly to assess antitumor efficacy. Pharmacodynamic studies involved collecting tumor samples at different time points after dosing to analyze the inhibition of ALK phosphorylation.[1]

Lorlatinib Resistant Model Generation and Analysis
  • In Vitro Generation of Resistant Cell Lines : Lorlatinib-resistant cell lines were established by exposing parental ALK-driven cancer cell lines to gradually increasing concentrations of the drug over time. Cell proliferation was monitored, and the drug concentration was increased once the cells resumed normal growth rates.[8]

  • In Vivo Resistance Studies : Nude mice bearing subcutaneous tumors from parental or resistant cell lines were treated with Lorlatinib. Tumor growth was monitored to confirm the resistant phenotype in vivo.[8]

  • Analysis of Resistance Mechanisms : To identify the mechanisms of resistance, various molecular biology techniques were employed, including next-generation sequencing of the ALK kinase domain to detect on-target mutations and RNA sequencing to identify the activation of bypass signaling pathways.[9][10]

Signaling Pathways and Experimental Workflows

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors ALK Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 CEP_28122 This compound CEP_28122->ALK Lorlatinib Lorlatinib Lorlatinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Resistance_Mechanisms cluster_treatment Treatment cluster_cell ALK-positive Cancer Cell cluster_resistance Resistance Mechanisms Lorlatinib Lorlatinib ALK ALK Lorlatinib->ALK Downstream Downstream Signaling ALK->Downstream Inhibited On_Target On-Target: ALK Compound Mutations ALK->On_Target EGFR EGFR EGFR->Downstream Activation On_Target->Downstream Reactivation Off_Target Off-Target: Bypass Pathway Activation (e.g., EGFR, PI3K/AKT, MAPK) Off_Target->EGFR Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Lines ALK+ Cancer Cell Lines Drug_Treatment Treat with this compound or Lorlatinib Cell_Lines->Drug_Treatment Biochemical_Assays Biochemical & Cellular Assays (IC50, Phosphorylation, Viability) Drug_Treatment->Biochemical_Assays Xenografts Establish Tumor Xenografts in Mice Animal_Dosing Oral Dosing with This compound or Lorlatinib Xenografts->Animal_Dosing Tumor_Monitoring Monitor Tumor Growth & Pharmacodynamics Animal_Dosing->Tumor_Monitoring

References

Verifying the Downstream Effects of CEP-28122 on STAT3 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CEP-28122's performance in modulating the STAT3 signaling pathway against other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying STAT3 signaling.

Introduction to this compound and STAT3 Signaling

This compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In many cancers, particularly those driven by ALK fusions or mutations, the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a critical downstream effector. Constitutive activation of ALK leads to the phosphorylation and subsequent activation of STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and apoptosis resistance. Therefore, inhibition of ALK by compounds like this compound is expected to suppress STAT3 signaling, representing a key mechanism of its anti-tumor activity.

This guide will delve into the experimental verification of these downstream effects, comparing this compound with other ALK inhibitors and direct STAT3 inhibitors.

Comparative Analysis of Inhibitor Performance

The efficacy of this compound in modulating STAT3 signaling is best understood in comparison to other inhibitors. This section presents a comparative analysis based on available experimental data.

Inhibition of STAT3 Phosphorylation

The primary mechanism by which ALK activates STAT3 is through phosphorylation at the Tyrosine 705 (Tyr705) residue. Therefore, a key measure of an ALK inhibitor's effectiveness is its ability to reduce the levels of phosphorylated STAT3 (p-STAT3).

InhibitorTargetCell LineConcentration% Inhibition of p-STAT3 (Tyr705)Citation
This compound ALKH2228 (NSCLC)300 nMData not available in direct percentage, but shown to inhibit p-STAT3[1]
Crizotinib ALK, MET, ROS1H3122 (NSCLC)> 1 µM (resistant cells)Maintained STAT3 activation in resistant cells[2]
Alectinib ALKH3122, H2228, A925L (NSCLC)1 µMPhosphorylation restored within 24h[3]
Stattic STAT3T-ALL Cell Lines1.25 - 2.5 µM (IC50)Significantly suppressed p-STAT3[1]
STAT3-IN-3 STAT3MDA-MB-231, HCT-116, HepG2, MCF-71.43 - 3.33 µM (IC50)Inhibits STAT3 phosphorylation
Induction of Apoptosis

A crucial downstream consequence of inhibiting the STAT3 survival pathway is the induction of apoptosis, or programmed cell death.

InhibitorCell LineConcentration% Apoptotic CellsCitation
This compound (in combination with Gefitinib)H2228 (NSCLC)300 nMIncreased apoptosis compared to single agent[1]
Alectinib (with STAT3 knockdown)H3122, H2228, A925L (NSCLC)1 µMMarkedly induced apoptosis[3]
Stattic T-ALL Cell Lines> 1.25 µMInduced apoptosis[1]
STAT3-IN-3 Breast Cancer CellsNot specifiedInduces apoptosis

Note: The available data for this compound focuses on its synergistic effect with an EGFR inhibitor. Studies on next-generation ALK inhibitors like Alectinib demonstrate that combining ALK inhibition with direct STAT3 suppression leads to significant apoptosis. Direct STAT3 inhibitors also show a clear pro-apoptotic effect.

Modulation of STAT3 Target Gene Expression

Inhibition of STAT3 signaling should lead to a decrease in the expression of its downstream target genes, which are often involved in cell survival and proliferation. Key STAT3 target genes include the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.

InhibitorCell LineTarget GeneEffect on ExpressionCitation
This compound Not specifiedBcl-2, Cyclin D1Expected to decrease, but direct data not found
Alectinib (with STAT3 inhibition)ALK-rearranged lung cancer cellsBCL-XLTranscriptional downregulation[3]
Stattic Not specifiedNot specifiedExpected to decrease STAT3 target genes
STAT3-IN-3 Not specifiedBcl-2, Cyclin D1Down-regulates expression

Note: While the direct effect of this compound on Bcl-2 and Cyclin D1 expression was not explicitly found in the search results, its mechanism of action strongly suggests it would lead to their downregulation. Studies with other ALK inhibitors combined with STAT3 inhibition, and direct STAT3 inhibitors, confirm the expected decrease in the expression of these key survival and proliferation genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is a standard method for detecting the phosphorylation status of STAT3.

  • Cell Lysis:

    • Treat cells with the inhibitor of choice at various concentrations and time points.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein like β-actin or GAPDH.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay quantitatively measures the transcriptional activity of STAT3.

  • Cell Transfection:

    • Co-transfect cells with a firefly luciferase reporter plasmid containing STAT3-responsive elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment:

    • After 24-48 hours of transfection, treat the cells with the desired inhibitor at various concentrations.

  • Cell Lysis:

    • Wash cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method allows for the quantification of apoptotic and necrotic cells.

  • Cell Treatment and Harvesting:

    • Treat cells with the inhibitor for the desired time.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.

Visualizing the Molecular Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA (Target Genes) pSTAT3_dimer->DNA Nuclear Translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription CEP28122 This compound CEP28122->ALK Inhibits Stattic Stattic Stattic->pSTAT3_dimer Inhibits Dimerization

STAT3 Signaling Pathway and Inhibitor Action.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Effect Analysis cluster_analysis Data Analysis & Comparison Cell_Culture Culture ALK-positive Cancer Cell Line Inhibitor_Prep Prepare Stock Solutions (this compound, Alternatives) Cell_Culture->Inhibitor_Prep Treatment Treat Cells with Inhibitors (Dose-Response & Time-Course) Inhibitor_Prep->Treatment Western_Blot Western Blot (p-STAT3, Total STAT3, Bcl-2, Cyclin D1) Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (STAT3 Transcriptional Activity) Treatment->Luciferase_Assay Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Cytometry Quantification Quantify Western Blots & Luciferase Data Western_Blot->Quantification Luciferase_Assay->Quantification Apoptosis_Analysis Analyze Flow Cytometry Data (% Apoptotic Cells) Flow_Cytometry->Apoptosis_Analysis Comparison Compare IC50s and Efficacy of Different Inhibitors Quantification->Comparison Apoptosis_Analysis->Comparison

Experimental Workflow for Inhibitor Comparison.

References

CEP-28122: An Evaluation of Efficacy Against Newly Identified ALK Fusion Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK) gene fusions in oncology is continually expanding, with numerous novel fusion partners being identified beyond the canonical EML4-ALK and NPM-ALK. This guide provides a comparative analysis of CEP-28122, a potent and selective ALK inhibitor, and its potential efficacy against this growing list of oncogenic drivers. While direct experimental data for this compound against many newly identified ALK fusions is limited, this guide synthesizes available preclinical data, compares its performance with other ALK inhibitors, and provides detailed experimental protocols to facilitate further research.

This compound: Profile of a Potent ALK Inhibitor

This compound is an orally active, highly potent, and selective small-molecule inhibitor of ALK tyrosine kinase.[1] Preclinical studies have demonstrated its efficacy in cancer models driven by established ALK fusions.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the STAT3, Akt, and ERK1/2 pathways.[1]

ALK_Signaling_Pathway General ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein P_ALK Phosphorylated ALK (Active) ALK_Fusion->P_ALK Dimerization & Autophosphorylation RAS RAS P_ALK->RAS PI3K PI3K P_ALK->PI3K STAT3 STAT3 P_ALK->STAT3 via JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription This compound This compound This compound->P_ALK Inhibits Phosphorylation

Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.

Efficacy of this compound Against Established ALK Fusions

Preclinical data have confirmed the potent activity of this compound against cell lines harboring NPM-ALK and EML4-ALK fusions, as well as neuroblastoma cells with activating ALK mutations.

Cell LineALK AlterationIC50 (this compound)Reference
Sup-M2NPM-ALK20-30 nM (cellular phosphorylation)[1]
Karpas-299NPM-ALK20-30 nM (cellular phosphorylation)[1]
NCI-H2228EML4-ALKGrowth Inhibition (Concentration-dependent)[1]
NCI-H3122EML4-ALKGrowth Inhibition (Concentration-dependent)[1]
NB-1Amplified ALKGrowth Inhibition[1]
SH-SY5YALK F1174L mutationGrowth Inhibition[1]
NB-1643ALK R1275Q mutationGrowth Inhibition[1]

The Expanding Landscape of ALK Fusion Genes

Next-generation sequencing has led to the identification of a multitude of novel ALK fusion partners in various cancers, particularly in non-small cell lung cancer (NSCLC). The response to ALK inhibitors can vary depending on the specific fusion partner.[2]

A Catalog of Newly Identified ALK Fusion Partners (Abridged):

Fusion PartnerCancer Type
STRNNSCLC
HIP1NSCLC
KIF5BNSCLC
BCL11ANSCLC
TFGNSCLC
KLC1NSCLC
DCTN1NSCLC
SQSTM1NSCLC
BIRC6NSCLC
PTPN3NSCLC

Comparative Efficacy of ALK Inhibitors Against Novel Fusions

ALK InhibitorGenerationKnown Efficacy Against Novel Fusions (Examples)
CrizotinibFirstEffective against some rare fusions (e.g., HIP1-ALK)[3]
AlectinibSecondShows efficacy against a range of fusions, but can be impacted by the specific partner.[2]
LorlatinibThirdBroadly active against many ALK resistance mutations and various fusion partners.[5][6]

Given that this compound is a highly potent and selective ALK inhibitor, it is plausible that it would be effective against many of these newly identified ALK fusions, provided the fusion results in a constitutively active ALK kinase domain that retains a similar conformation to the established fusions. However, without direct experimental evidence, this remains an extrapolation. Further preclinical studies are warranted to confirm the efficacy of this compound across a broad panel of novel ALK fusion-driven cancers.

Experimental Protocols

To facilitate further research into the efficacy of this compound and other ALK inhibitors against novel ALK fusions, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ALK kinase - Kinase buffer - ATP - Substrate (e.g., Poly-Glu-Tyr) - Test compound (this compound) Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add serial dilutions of this compound - Add ALK kinase Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add ATP and substrate mixture Plate_Setup->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal: - Add detection reagent (e.g., ADP-Glo) Incubate->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Analyze_Data Data Analysis: - Calculate % inhibition - Determine IC50 value Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant ALK kinase domain (wild-type and various fusion constructs)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Kinase substrate (e.g., Poly-(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the this compound dilutions or vehicle control.

  • Add the recombinant ALK kinase domain to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be near the Km value for ALK.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ reagent to stop the reaction and measure the remaining ATP via a luminescence signal.

  • Read the plate on a luminometer.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.

Cell Viability Assay

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring ALK fusions.

Materials:

  • ALK-positive cancer cell lines (including those engineered to express novel fusions)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for ALK Phosphorylation

This method is used to determine if an inhibitor can block the autophosphorylation of ALK in a cellular context.

Western_Blot_Workflow Western Blot Workflow for ALK Phosphorylation Start Start Cell_Treatment Treat ALK-positive cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-pALK and anti-total ALK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Comparative Analysis of CEP-28122 and Alternative ALK Inhibitors on Karpas-299 Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the growth inhibitory effects of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, and its alternatives in the ALK-positive anaplastic large cell lymphoma (ALCL) cell line, Karpas-299. This document provides a comprehensive comparison of the efficacy of this compound with other prominent ALK inhibitors, supported by a compilation of experimental data from multiple studies. Detailed experimental protocols are provided to ensure reproducibility, and key signaling pathways are visualized to facilitate a deeper understanding of the underlying mechanisms of action.

Comparative Efficacy of ALK Inhibitors in Karpas-299 Cells

The NPM-ALK fusion protein is a key driver of cellular proliferation in a majority of ALCL cases, making it a prime therapeutic target.[1] this compound has been identified as a highly potent and selective, orally active ALK inhibitor.[2][3] Studies have demonstrated its ability to induce concentration-dependent growth inhibition and cytotoxicity in ALK-positive ALCL cell lines, including Karpas-299.[2][4] This effect is directly linked to the inhibition of ALK tyrosine phosphorylation.[2][4]

To provide a clear comparison of its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable ALK inhibitors in the Karpas-299 cell line, as reported in various studies. Lower IC50 values are indicative of higher potency.

InhibitorIC50 (nM) in Karpas-299Reference(s)
This compound ~30 [4]
Crizotinib< 100[5]
AlectinibNot explicitly stated, but significant growth inhibition at 10 nM[6]
LorlatinibNot explicitly stated, but used in combination studies[7]
NVP-TAE684Data available for resistant cell lines[1][8]
AP26113Data available for resistant cell lines[1][8]

Note: IC50 values can vary between studies due to differences in experimental conditions.

The data consistently demonstrates the potent activity of this compound against Karpas-299 cells. While direct IC50 comparisons are not available for all listed inhibitors in the parental Karpas-299 cell line from the provided search results, the significant growth inhibition observed with compounds like alectinib at low nanomolar concentrations suggests a comparable potency range.[6] It is important to note that resistance to ALK inhibitors can develop, often through mutations in the ALK kinase domain, which can alter the sensitivity to different inhibitors.[1][8][9]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.

Cell Culture

Karpas-299 cells, a human ALK-positive anaplastic large cell lymphoma cell line, are cultured in RPMI-1640 medium supplemented with 9% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mmol/L L-glutamine.[1] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Proliferation/Viability Assays

1. MTS Assay:

  • Seed Karpas-299 cells in 96-well plates.

  • Treat the cells with varying concentrations of the ALK inhibitor (e.g., this compound) for a specified duration (e.g., 48 or 96 hours).[4][7]

  • Add CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay reagent (Promega) to each well.[4]

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm using a microplate reader to determine the number of viable cells.[4] The percentage of viability is typically normalized to a vehicle-treated control group.[7]

2. ³H-Thymidine Incorporation Assay:

  • Culture cells in the presence of different concentrations of the ALK inhibitor for 72 hours.[1]

  • Pulse-label the cells with ³H-thymidine for the final hours of culture.

  • Harvest the cells and measure the incorporation of ³H-thymidine into the DNA using a scintillation counter. This provides a measure of DNA synthesis and, consequently, cell proliferation.[1]

Western Blot Analysis for ALK Phosphorylation
  • Treat Karpas-299 cells with the ALK inhibitor at various concentrations for a specified time (e.g., 2 hours).[4]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated NPM-ALK (e.g., phospho-ALK Tyr664) and total NPM-ALK.[4]

  • Use appropriate secondary antibodies conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities to determine the relative inhibition of ALK phosphorylation.[4]

Signaling Pathways and Mechanisms

The constitutive activation of the NPM-ALK fusion kinase in Karpas-299 cells drives several downstream signaling pathways crucial for cell survival and proliferation. This compound and other ALK inhibitors exert their effects by blocking the autophosphorylation of NPM-ALK, thereby inhibiting these downstream signals.

The following diagram illustrates the simplified NPM-ALK signaling pathway and the point of intervention for ALK inhibitors.

NPM_ALK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus NPM_ALK NPM-ALK (Constitutively Active Kinase) PI3K PI3K NPM_ALK->PI3K RAS RAS NPM_ALK->RAS JAK JAK NPM_ALK->JAK PLCg PLCγ NPM_ALK->PLCg AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCg->Transcription ALK_Inhibitor This compound & Other ALK Inhibitors ALK_Inhibitor->NPM_ALK Inhibits Autophosphorylation Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Karpas-299 Cell Culture start->cell_culture treatment Treatment with ALK Inhibitor (e.g., this compound) cell_culture->treatment incubation Incubation (e.g., 48-96 hours) treatment->incubation viability Cell Viability/Proliferation (MTS, Thymidine Incorporation) incubation->viability western Western Blot for p-ALK and Total ALK incubation->western analysis Data Analysis (IC50 Calculation, etc.) viability->analysis western->analysis end End analysis->end

References

Safety Operating Guide

Essential Safety and Disposal Guidance for CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel and drug development professionals, the proper handling and disposal of the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, are critical for maintaining a safe research environment. This document provides a direct, procedural guide for the safe disposal of this compound, alongside essential safety measures and chemical properties to ensure responsible laboratory practices.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C28H35ClN6O3
Molecular Weight 539.06 g/mol [1]
CAS Number 1022958-60-6
Appearance Solid powder
Purity >99% by HPLC
Solubility Soluble in DMSO
Storage Conditions Room temperature for months, or -20°C for up to 3 years

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection : Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands thoroughly after handling.[2]

  • Body Protection : Wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Work should be conducted in a well-ventilated area. Avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire from electrostatic discharge.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction facility.

  • Collection : Collect waste this compound in a suitable, closed, and properly labeled container.[2]

  • Containment : Ensure that adhered or collected material is promptly disposed of in accordance with all applicable local, state, and federal regulations.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Removal : Arrange for the removal of the waste material to a licensed chemical destruction plant.[2]

  • Controlled Incineration : Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing.[2] This should only be performed by a licensed and qualified facility.

  • Container Disposal : Empty containers can be triple-rinsed (or the equivalent). The rinsed packaging can then be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[2]

Accidental Release Measures

In the event of a spill or accidental release:

  • Ensure adequate ventilation and remove all sources of ignition. [2]

  • Evacuate personnel to a safe area, keeping people away from and upwind of the spill. [2]

  • Avoid dust formation and breathing vapors, mist, or gas. [2]

  • Use spark-proof tools and explosion-proof equipment during cleanup. [2]

  • Collect the spilled material and place it in a suitable, closed container for disposal. [2]

First-Aid Measures

  • If inhaled : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In case of skin contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • In case of eye contact : Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

CEP_28122_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Options cluster_container Container Management start This compound Waste Generated collect Collect in a suitable, closed, and labeled container start->collect segregate Segregate from incompatible materials collect->segregate decision Select Disposal Method segregate->decision licensed_plant Licensed Chemical Destruction Plant decision->licensed_plant Preferred Method incineration Controlled Incineration with Flue Gas Scrubbing decision->incineration Alternative rinse Triple-rinse empty container licensed_plant->rinse incineration->rinse recycle Recycle or Recondition rinse->recycle landfill Puncture and dispose in sanitary landfill rinse->landfill

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like CEP-28122 is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a selective, orally bioavailable ALK inhibitor. Adherence to these procedures is critical for personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust, aerosols, and splashes of the compound.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1]Prevents skin contact and absorption.
Body Protection Fire/flame resistant and impervious clothing. A lab coat or disposable coveralls are recommended.[1]Protects skin from contamination and prevents the spread of the compound.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Protects the respiratory system from inhalation of dust or aerosols.

Standard Operating Procedure for Handling and Disposal

This section outlines the step-by-step protocol for the safe handling and disposal of this compound.

I. Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.

  • Inspect PPE: Before use, carefully inspect all PPE for any signs of damage or defects.

II. Handling Protocol
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Aliquoting:

    • Handle this compound as a solid to minimize the risk of aerosol formation.[1]

    • Use non-sparking tools for all manipulations.[1]

    • Carefully weigh the required amount of the compound on weighing paper.

    • If creating a solution, slowly add the solvent to the solid to avoid splashing.

  • Experimental Use:

    • Conduct all experimental procedures within the chemical fume hood.

    • Avoid any direct contact with the compound.

    • Keep all containers with this compound tightly sealed when not in use.

III. Post-Handling and Decontamination
  • Decontaminate Work Surfaces: Clean all work surfaces and equipment that may have come into contact with this compound using an appropriate decontaminating solution.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat/coveralls, followed by eye and respiratory protection).

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

IV. Disposal Plan
  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed container for disposal. Prevent the spill from entering drains.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

CEP28122_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Risk Assessment prep2 Designate Handling Area prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Aliquot handle1->handle2 em1 Spill or Exposure handle1->em1 handle3 Experimental Use handle2->handle3 handle2->em1 post1 Decontaminate Surfaces handle3->post1 handle3->em1 post2 Doff PPE post1->post2 post3 Personal Hygiene post2->post3 disp1 Segregate Waste post3->disp1 disp2 Dispose via EHS disp1->disp2 em2 Follow Emergency Procedures em1->em2

Caption: Workflow for safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.